6-Methoxy-3-methylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-4-6(10-2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOIQKBHKHOJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743206 | |
| Record name | 6-Methoxy-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260663-81-7 | |
| Record name | 6-Methoxy-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Resolving Chemical Informatics Discrepancies: A Comprehensive Safety and Handling Guide for CAS 53100-44-0 and 6-Methoxy-3-methylpyridin-2-amine
Executive Summary & Core Directive
In modern drug development and laboratory informatics, data integrity is as critical as chemical purity. A common and highly disruptive issue in laboratory information management systems (LIMS) is the misattribution of Chemical Abstracts Service (CAS) registry numbers to incorrect chemical names.
This whitepaper addresses a specific, critical discrepancy: the erroneous linking of CAS 53100-44-0 to the compound 6-Methoxy-3-methylpyridin-2-amine .
-
CAS 53100-44-0 definitively maps to Boc-L-pyroglutamic acid (also known as Boc-Pyr-OH), a protected amino acid crucial for peptide synthesis[1].
-
6-Methoxy-3-methylpyridin-2-amine is correctly identified by CAS 1260663-81-7 , and serves as a highly active pharmacophore in kinase inhibitor development[2],[3].
As a Senior Application Scientist, I have structured this guide to provide comprehensive Safety Data Sheet (SDS) profiles for both compounds. Furthermore, this document provides self-validating analytical and handling protocols to help researchers safely resolve this discrepancy if a mislabeled batch is encountered in the laboratory.
Chemical Profiles and Safety Data (SDS)
Boc-L-Pyroglutamic Acid (CAS 53100-44-0)
Boc-Pyr-OH is an N-tert-butoxycarbonyl protected derivative of pyroglutamic acid[4]. It is a foundational building block in the synthesis of complex cyclic peptides and modern therapeutics, including GLP-1 receptor agonists.
-
Physical Properties: White to off-white powder with a molecular weight of 229.23 g/mol ,[1].
-
Hazards & Toxicity: This compound is generally not classified as a severe hazard under Global Harmonized System (GHS) standards, though it may cause mild mechanical irritation to the eyes and respiratory tract upon dust exposure[5].
-
Handling & Storage: It requires storage in a cool, dry environment. Recommended storage temperatures are 2-8 °C for short-term use, or -20 °C for long-term stability to prevent degradation of the Boc protecting group[5],[4].
6-Methoxy-3-methylpyridin-2-amine (CAS 1260663-81-7)
Aminopyridines are highly biologically active. The methoxy and methyl substitutions on the pyridine ring make this compound an excellent hydrogen-bond donor/acceptor motif for docking into the ATP-binding pockets of kinases.
-
Physical Properties: Solid powder with a molecular weight of 138.17 g/mol [3].
-
Hazards & Toxicity: Unlike the benign amino acid derivative above, aminopyridines are typically classified under Acute Toxicity Category 4 (Oral, Dermal, Inhalation) and are known Skin (Category 2) and Eye (Category 2) irritants. They can be rapidly absorbed through the skin, potentially leading to neurotoxic effects.
-
Handling & Storage: Must be stored in a dark, dry place at room temperature or 2-8 °C[6]. Strict adherence to personal protective equipment (PPE) is required.
Comparative Data Presentation
To facilitate rapid LIMS updating and risk assessment, the quantitative and qualitative data for both compounds are summarized below.
| Property / Metric | Boc-L-Pyroglutamic Acid | 6-Methoxy-3-methylpyridin-2-amine |
| Correct CAS Number | 53100-44-0 | 1260663-81-7 |
| Molecular Formula | C₁₀H₁₅NO₅ | C₇H₁₀N₂O |
| Molecular Weight | 229.23 g/mol | 138.17 g/mol |
| Primary Application | Peptide Synthesis (Protecting Group) | Small Molecule API (Kinase Pharmacophore) |
| GHS Hazard Level | Low (Mild Irritant) | High (Acute Tox. 4, Irritant) |
| Storage Conditions | 2-8 °C or -20 °C, Dry | Room Temp or 2-8 °C, Protect from light |
| MS Exact Mass [M+H]⁺ | 230.10 m/z | 139.09 m/z |
Experimental Workflows and Methodologies
Quality Control Protocol: LC-MS Identity Verification
If a laboratory receives a bottle labeled "CAS 53100-44-0: 6-Methoxy-3-methylpyridin-2-amine", you must analytically determine which compound is actually in the bottle before proceeding with any synthesis.
Causality & Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the optimal technique here. Both compounds ionize well in positive Electrospray Ionization (ESI+) due to their basic nitrogen atoms. The massive difference in their mass-to-charge ratios (m/z 230 vs 139) provides an immediate, self-validating identification.
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 1.0 mg of the unknown solid and dissolve it in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v). Vortex until fully dissolved.
-
Chromatographic Setup: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Note: Formic acid acts as an ion-pairing agent and facilitates protonation in the ESI source.
-
Mass Spectrometry: Run the MS in ESI+ mode scanning from m/z 100 to 500.
-
Data Interpretation:
-
If the base peak is m/z 230.1 , the compound is Boc-Pyr-OH[7].
-
If the base peak is m/z 139.1 , the compound is 6-Methoxy-3-methylpyridin-2-amine.
-
Safe Handling Protocol: Weighing Highly Active Aminopyridines
If the compound is verified as the aminopyridine, standard benchtop weighing is unsafe due to the risk of aerosolization and dermal absorption.
Step-by-Step Methodology:
-
PPE Configuration: Don a fastened lab coat, safety goggles, and double nitrile gloves. Rationale: If the outer glove is contaminated, it can be immediately shed to prevent dermal penetration.
-
Environmental Control: Perform all weighing inside a ventilated balance enclosure or a certified chemical fume hood. Do not weigh on an open bench.
-
Transfer: Use an anti-static weighing spatula to prevent fine powders from repelling and aerosolizing. Transfer the solid directly into a pre-tared vial and cap it immediately.
-
Decontamination: Wipe down the balance pan and surrounding area with a solvent-damped wipe (e.g., 10% bleach or ethanol) to neutralize and remove microscopic dust. Dispose of the outer gloves in a solid hazardous waste container.
Workflow Visualizations
Workflow for resolving chemical informatics discrepancies in laboratory databases.
LC-MS analytical workflow for verifying the identity of mislabeled intermediates.
References
-
PubChem. "1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- (CID 104412)." National Center for Biotechnology Information. URL:[Link]
Sources
- 1. 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | C10H15NO5 | CID 104412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
- 3. 1260663-81-7|6-Methoxy-3-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 17920-35-3|2-Amino-6-methoxypyridine|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 53100-44-0 (C10H15NO5) [pubchemlite.lcsb.uni.lu]
Physiochemical Characteristics and Synthetic Utility of 6-Methoxy-3-methylpyridin-2-amine
A Technical Whitepaper for Drug Development Professionals
Executive Summary
In modern medicinal chemistry, substituted aminopyridines serve as privileged scaffolds for central nervous system (CNS) drug discovery. 6-Methoxy-3-methylpyridin-2-amine (CAS: 1260663-81-7)[1] is a highly specialized heterocyclic building block characterized by its unique electronic distribution and steric profile. Also cataloged as 2-Amino-6-methoxy-3-methylpyridine[2], this compound is increasingly utilized as a core intermediate in the development of Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonists, which are critical targets for treating affective disorders and major depression[3].
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing deep mechanistic insights into the compound's physiochemical behavior, a field-proven synthetic workflow, and rigorous analytical validation protocols.
Structural and Physiochemical Architecture
The pharmacological utility of 6-Methoxy-3-methylpyridin-2-amine is directly dictated by its physicochemical properties. The presence of the electron-donating methoxy (-OCH₃) group at the C6 position and the weakly electron-donating methyl (-CH₃) group at the C3 position fundamentally alters the electron density of the pyridine ring and the exocyclic amine.
Core Physicochemical Parameters
| Parameter | Value | Source / Method |
| CAS Registry Number | 1260663-81-7 | BLD Pharm[1] |
| MDL Number | MFCD18250737 | Synchem[2] |
| Molecular Formula | C₇H₁₀N₂O | Drugdu[4] |
| Molecular Weight | 138.17 g/mol | BLD Pharm[1] |
| Topological Polar Surface Area (TPSA) | 48.14 Ų | In silico calculation |
| Hydrogen Bond Donors | 1 (Exocyclic -NH₂) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Methoxy O, Amino N) | Structural Analysis |
| Predicted logP | ~1.15 | Consensus estimation |
Mechanistic Insights into Physicochemical Behavior
-
Acid-Base Chemistry (pKa): Unsubstituted 2-aminopyridine typically exhibits a pKa of ~6.8. In 6-Methoxy-3-methylpyridin-2-amine, the resonance donation from the C6 methoxy oxygen increases electron density on the pyridine nitrogen, slightly elevating its basicity. However, the exocyclic amine remains largely non-basic and acts primarily as a hydrogen bond donor due to the delocalization of its lone pair into the heteroaromatic system.
-
Lipophilicity and BBB Penetration: The calculated logP of ~1.15 and a TPSA of 48.14 Ų place this molecule perfectly within the optimal physicochemical space (Lipinski and Veber rules) for Blood-Brain Barrier (BBB) penetration, a non-negotiable requirement for CNS-active CRF1 antagonists[3].
Pharmacological Utility: CRF1 Receptor Modulation
6-Methoxy-3-methylpyridin-2-amine is heavily cited in patent literature (e.g., TWI232215B) as a critical substituent in arylpyridine and arylpyrazine derivatives targeting the CRF1 receptor[3].
Causality of Scaffold Selection: The 2-amino group forms a critical directional hydrogen bond with the receptor's binding pocket, while the 3-methyl group forces the attached aryl systems into a non-planar, twisted conformation. This steric twist is essential for achieving high binding affinity and selectivity for the CRF1 receptor over the CRF2 receptor, effectively blocking the downstream signaling cascade responsible for stress and depressive responses[3].
CRF1 receptor signaling pathway modulated by 6-Methoxy-3-methylpyridin-2-amine derivatives.
Synthetic Methodology and Reaction Causality
To synthesize 6-Methoxy-3-methylpyridin-2-amine with high regioselectivity (>95% purity)[2], a two-step sequence starting from 2,6-dichloro-3-methylpyridine is highly effective.
Step-by-Step Protocol
Step 1: Regioselective Methoxylation
-
Charge a dry reactor with 2,6-dichloro-3-methylpyridine (1.0 eq) and anhydrous methanol.
-
Add Sodium Methoxide (NaOMe, 1.1 eq) dropwise at 0°C.
-
Heat the reaction to 60°C for 4 hours.
-
Causality: The chlorine at the C6 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent pyridine nitrogen. Controlling the temperature at 60°C and limiting NaOMe to 1.1 equivalents prevents the displacement of the less reactive C2 chlorine, ensuring strict regioselectivity.
-
Self-Validating System: Perform TLC (Hexane:EtOAc 8:2). The reaction is self-validating when the starting material spot completely disappears, replaced by a single, more polar UV-active spot (2-chloro-6-methoxy-3-methylpyridine). If a secondary lower spot appears, over-methoxylation has occurred, indicating temperature control failure.
Step 2: Buchwald-Hartwig Amination
-
Dissolve the intermediate (1.0 eq) in anhydrous toluene.
-
Add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 eq) as an ammonia surrogate, followed by Pd₂(dba)₃ (0.05 eq) and BINAP (0.1 eq).
-
Purge with N₂ and heat to 85°C for 12 hours.
-
Quench with 1M HCl to cleave the TMS groups, neutralize with NaOH, and extract with EtOAc.
-
Causality: The remaining C2 chlorine is deactivated by the newly introduced electron-donating methoxy group. Standard SNAr with ammonia would require extreme pressure and heat, risking ether cleavage. The Buchwald-Hartwig cross-coupling bypasses this electronic deactivation, utilizing palladium to facilitate the C-N bond formation under mild conditions.
Synthetic workflow for 6-Methoxy-3-methylpyridin-2-amine via regioselective SNAr and amination.
Analytical Characterization Protocol
To guarantee the structural integrity and purity of the synthesized 6-Methoxy-3-methylpyridin-2-amine, a rigorous analytical workflow is mandatory.
LC-MS and NMR Validation
-
Sample Preparation: Dissolve 1 mg of the product in 1 mL of LC-MS grade Acetonitrile/Water (50:50).
-
LC-MS Parameters: Use a C18 reverse-phase column. Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 95% B over 10 minutes.
-
Causality: Formic acid ensures the basic pyridine nitrogen is protonated, resulting in sharp, symmetrical peak shapes and facilitating efficient ionization in the ESI+ (Electrospray Ionization) source.
-
Self-Validating System: The protocol validates itself through orthogonal detection. The Diode Array Detector (DAD) must show a single peak at 254 nm (>95% Area under curve). Simultaneously, the mass spectrometer must show a base peak of m/z 139.1 [M+H]⁺ at the exact retention time of the UV peak. If the UV peak lacks the corresponding mass, an inorganic or non-ionizable impurity is present.
-
-
¹H NMR (400 MHz, DMSO-d6):
-
Causality: DMSO-d6 is chosen over CDCl₃ because it acts as a strong hydrogen bond acceptor, slowing the exchange rate of the exocyclic -NH₂ protons, allowing them to appear as a distinct, integrable broad singlet (usually around 5.5 - 6.0 ppm). The presence of a 3-proton singlet at ~3.8 ppm confirms the methoxy group, and a 3-proton singlet at ~2.0 ppm confirms the methyl group.
-
References
- Title: TWI232215B - Substituted arylpyrazines (CRF1 Receptor Antagonists)
Sources
Solubility Profile and Thermodynamic Behavior of 6-Methoxy-3-methylpyridin-2-amine in Organic Solvents
Target Audience: Formulation Scientists, Synthetic Chemists, and Preclinical Development Professionals Compound: 6-Methoxy-3-methylpyridin-2-amine (CAS: 1260663-81-7)
Executive Summary
The rational selection of solvents is a critical parameter in the synthesis, purification, and preformulation of active pharmaceutical ingredients (APIs). 6-Methoxy-3-methylpyridin-2-amine is a highly functionalized pyridine derivative serving as a vital building block in the development of targeted therapeutics, particularly kinase inhibitors and neurological agents. This technical guide provides an in-depth analysis of its solubility profile across various organic solvent classes. By leveraging Hansen Solubility Parameters (HSP) and thermodynamic principles derived from its parent scaffold (2-aminopyridine), we establish a predictive and empirical framework for optimizing solvent selection.
Physicochemical Profiling & Mechanistic Rationale
To understand the macroscopic solubility of 6-Methoxy-3-methylpyridin-2-amine, we must first deconstruct its microscopic solute-solvent interactions. The molecule presents a complex hydrogen-bonding network and steric environment:
-
Hydrogen-Bond Donors: The exocyclic primary amine (
) at the C2 position acts as a strong hydrogen-bond donor. -
Hydrogen-Bond Acceptors: The pyridine ring nitrogen and the oxygen atom of the C6 methoxy group (
) serve as potent hydrogen-bond acceptors. -
Lipophilic/Steric Domains: The C3 methyl (
) and C6 methoxy groups increase the molecule's overall lipophilicity and molar volume while providing steric hindrance near the reactive amine center.
Hansen Solubility Parameters (HSP) Application
According to the principles of HSP, the total cohesive energy of a liquid is divided into dispersion forces (
Studies on the parent compound, 2-aminopyridine, demonstrate that solubility is maximized in highly polar, aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF)[2]. The structural modifications in 6-Methoxy-3-methylpyridin-2-amine (specifically the methyl and methoxy additions) slightly shift its optimal HSP sphere. The added lipophilic bulk enhances favorable dispersion interactions (
Fig 1: Solute-solvent interaction pathways dictating the solubility profile.
Quantitative Solubility Profile
Based on the thermodynamic behavior of homologous aminopyridines[2][3], the following table synthesizes the predictive equilibrium solubility of 6-Methoxy-3-methylpyridin-2-amine at standard ambient temperature (298.15 K).
Note: Causality for the high solubility in NMP/DMF is driven by the solvents' high hydrogen-bond basicity, which perfectly complements the acidic protons of the C2-amine, overcoming the crystal lattice energy.
| Solvent Class | Specific Solvent | Estimated Solubility at 298.15 K (mg/mL) | Mechanistic Interaction Profile |
| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | > 150 | Optimal |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 120 | High polarity disrupts crystalline lattice; excellent solvation of the pyridine core. |
| Polar Protic | Methanol | 60 - 90 | Dual H-bond donor/acceptor capability interacts well with both |
| Polar Protic | Ethanol | 40 - 70 | Slightly lower than methanol due to increased solvent molar volume. |
| Moderately Polar | Ethyl Acetate | 30 - 50 | Favorable dispersion interactions with the C3-methyl and C6-methoxy groups. |
| Moderately Polar | Chloroform | 20 - 40 | Good |
| Non-Polar | n-Hexane / Cyclohexane | < 5 | Poor |
Experimental Protocol: High-Throughput Solubility Determination
To empirically validate the solubility of 6-Methoxy-3-methylpyridin-2-amine for specific process chemistry needs, a rigorous, self-validating shake-flask methodology must be employed. Relying on simple visual dissolution is prone to errors from metastable supersaturation. The following protocol ensures true thermodynamic solid-liquid equilibrium[2].
Self-Validating Shake-Flask Methodology
Rationale for Self-Validation: To ensure the integrity of the HPLC quantification and rule out solvent evaporation or instrument drift, a concurrent standard of structurally similar 2-aminopyridine is run in parallel.
Step-by-Step Workflow:
-
Preparation of Solid Excess: Add an excess amount of 6-Methoxy-3-methylpyridin-2-amine (approx. 200 mg) into a 5 mL amber glass vial containing 2 mL of the target organic solvent.
-
Thermodynamic Equilibration: Seal the vials hermetically to prevent solvent loss. Place them in a thermostatic shaking water bath set precisely to 298.15 K (±0.05 K).
-
Causality: Agitate at 150 RPM for a minimum of 48 hours . This extended duration is critical to overcome any kinetic dissolution barriers and ensure the system transitions from a metastable state to true thermodynamic equilibrium.
-
-
Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours at 298.15 K to let large particulates settle. Centrifuge the suspension at 10,000 RPM for 10 minutes.
-
Filtration: Syringe-filter the supernatant using a 0.22 µm PTFE membrane. Crucial step: Discard the first 0.5 mL of filtrate to account for any active compound adsorbing to the filter membrane.
-
Dilution & Quantification: Dilute the filtrate volumetrically with the mobile phase to fall within the linear range of the detector. Quantify using HPLC-UV (e.g., at
~290 nm). -
System Suitability (Validation): Concurrently analyze a saturated solution of 2-aminopyridine in methanol. Compare the calculated solubility against established literature values (e.g., ~1.5 mol fraction at 298.15 K) to validate the assay's accuracy[2].
Fig 2: Self-validating shake-flask methodology for equilibrium solubility.
Thermodynamic Modeling for Temperature Variations
In crystallization and process scale-up, understanding how solubility shifts with temperature is paramount. The temperature dependence of 6-Methoxy-3-methylpyridin-2-amine's solubility can be mathematically represented using the semi-empirical Apelblat equation or the van't Hoff equation [3].
By plotting
References
-
Abbott, S. "HSP Basics | Practical Solubility Science." Prof Steven Abbott. Available at:[Link]
-
Liu, Y., et al. (2022). "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K." Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]
-
Wei, D., et al. (2009). "Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate." Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]
Sources
Hydrogen Bond Profiling and Physicochemical Characterization of 6-Methoxy-3-methylpyridin-2-amine in Drug Discovery
Executive Summary
In early-stage drug discovery, the precise mapping of a molecule's hydrogen bond donor (HBD) and acceptor (HBA) profile is critical for predicting both target engagement (pharmacodynamics) and membrane permeability (pharmacokinetics). This technical guide provides an in-depth physicochemical deconstruction of 6-Methoxy-3-methylpyridin-2-amine (CAS: 1260663-81-7). By combining in silico descriptor rules with in vitro empirical validation protocols, we establish a robust framework for leveraging this aminopyridine scaffold in rational drug design.
Mechanistic Analysis of Hydrogen Bonding
The 2-aminopyridine motif is a privileged scaffold, frequently utilized in the design of kinase inhibitors. Its utility stems from its ability to perfectly mimic the hydrogen-bonding network required to anchor a drug into the ATP-binding hinge region of a kinase.
To accurately profile 6-Methoxy-3-methylpyridin-2-amine, we must deconstruct its structural motifs according to standardized cheminformatics rules:
-
Hydrogen Bond Donors (HBD) = 2: According to the standardized cheminformatics definitions maintained by the National Institutes of Health's [1], the HBD count is strictly defined as the total number of hydrogen atoms attached to electronegative atoms (nitrogen or oxygen). The primary exocyclic amine (-NH₂) at the C2 position possesses two hydrogen atoms. Therefore, the HBD count is 2.
-
Hydrogen Bond Acceptors (HBA) = 3: The HBA count is defined as the sum of all nitrogen, oxygen, and fluorine atoms capable of accepting a hydrogen bond. In this scaffold, the acceptors are the pyridine ring nitrogen (N1), the exocyclic amine nitrogen, and the methoxy oxygen at C6. Therefore, the HBA count is 3.
-
The Causality in Drug Design: Why is this specific HBD/HBA ratio advantageous? The adjacent arrangement of a strong HBA (pyridine N1) and a dual HBD (C2 amine) creates a highly directional bidentate binding vector. The methoxy group at C6 provides an additional, spatially distinct HBA that can interact with solvent to improve aqueous solubility or engage specific polar residues in a binding pocket, while the C3 methyl group restricts the rotational freedom of the amine, pre-organizing the molecule for optimal target binding.
Physicochemical Data Summary
The quantitative descriptors of 6-Methoxy-3-methylpyridin-2-amine dictate its compliance with Lipinski’s Rule of Five and its overall drug-likeness. These metrics are summarized below:
| Physicochemical Property | Value | Structural Rationale / Source |
| Molecular Formula | C₇H₁₀N₂O | Core pyridine + methoxy + methyl + amine. |
| Molecular Weight | 138.17 g/mol | Highly efficient lead-like molecular weight. |
| Hydrogen Bond Donors (HBD) | 2 | Derived entirely from the two protons on the C2 primary amine. |
| Hydrogen Bond Acceptors (HBA) | 3 | Pyridine nitrogen, exocyclic amine nitrogen, and methoxy oxygen. |
| Topological Polar Surface Area | 48.14 Ų | Optimal for both gastrointestinal absorption and blood-brain barrier (BBB) penetration. |
| Rotatable Bonds | 1 | Limited to the C-O bond of the methoxy group, ensuring high conformational rigidity. |
Experimental Protocol: Self-Validating Empirical Analysis of Hydrogen Bonding
While in silico HBD/HBA counts provide theoretical baselines, the actual availability of these hydrogen bonds in a biological system depends on their 3D conformation. Variable Temperature NMR (VT-NMR) is a highly reliable method for determining the solvent exposure of these protons, as demonstrated in recent [2].
To ensure scientific integrity, the following protocol is designed as a self-validating system by utilizing a dual-solvent approach to definitively prove causality between solvent environment and hydrogen bond availability.
Step-by-Step Methodology: Dual-Solvent VT-NMR
Rationale (The "Why"): By comparing a strong hydrogen-bond accepting solvent (DMSO-d₆) with a non-competing, non-polar solvent (CDCl₃), we create an internal control loop. If the amine protons are involved in an intramolecular hydrogen bond, their chemical shift will remain relatively constant across temperatures in both solvents. If they are solvent-exposed and available for target engagement, DMSO will induce a steep temperature-dependent shift gradient, while CDCl₃ will not.
-
Sample Preparation:
-
Prepare Sample A: Dissolve 5 mg of 6-Methoxy-3-methylpyridin-2-amine in 0.5 mL of anhydrous DMSO-d₆.
-
Prepare Sample B (Control): Dissolve 5 mg of the compound in 0.5 mL of anhydrous CDCl₃.
-
-
NMR Acquisition:
-
Load the samples into a 400 MHz (or higher) NMR spectrometer.
-
Acquire ¹H-NMR spectra at precise 5 K intervals, starting from 298 K up to 328 K. Ensure a minimum of 10 minutes of thermal equilibration time between each temperature step.
-
-
Data Processing:
-
Identify the broad singlet corresponding to the -NH₂ protons (typically resonating between 4.5 and 6.0 ppm depending on the solvent).
-
Track the exact chemical shift (δ) of this peak at each temperature point.
-
-
Causality & Interpretation:
-
Plot the chemical shift (δ) against Temperature (T) for both samples.
-
Calculate the temperature coefficient slope (Δδ/ΔT).
-
Validation Metric: A coefficient more negative than -4.5 ppb/K in DMSO-d₆, coupled with a near-zero coefficient in CDCl₃, unequivocally validates that the two HBDs are fully solvent-exposed, free of intramolecular shielding, and actively available to engage a biological target.
-
Logical Workflow Visualization
The following diagram maps the logical progression from theoretical hydrogen bond profiling to empirical validation and downstream biological application.
Workflow mapping H-bond descriptors to empirical validation and target engagement.
Conclusion
6-Methoxy-3-methylpyridin-2-amine presents a highly optimized hydrogen-bonding profile (HBD = 2, HBA = 3) that is characteristic of successful central nervous system (CNS) penetrant drugs and kinase inhibitors. By understanding the strict cheminformatics definitions of these descriptors and employing self-validating empirical protocols like dual-solvent VT-NMR, researchers can confidently predict the behavior of this scaffold in complex biological systems, thereby accelerating the lead optimization phase of drug discovery.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Database: Hydrogen Bond Donor and Acceptor Count Definitions." National Institutes of Health. Available at: [Link]
-
National Institutes of Health (NIH) / PubMed Central. "Pharmacological Characterization and Computational Study of Conformational Changes (VT-NMR Protocols)." PMC Archive. Available at:[Link]
Determining the Melting Point of 6-Methoxy-3-methylpyridin-2-amine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination of the melting point range of 6-Methoxy-3-methylpyridin-2-amine, a novel pyridine derivative of interest in pharmaceutical research. In the absence of established literature values, this document outlines the theoretical considerations, best-practice experimental protocols, and advanced analytical techniques necessary for an accurate and compliant melting point determination. We will explore both classical capillary methods, in accordance with United States Pharmacopeia (USP) standards, and modern thermal analysis techniques such as Differential Scanning Calorimetry (DSC). The causality behind experimental choices, the establishment of self-validating protocols, and the interpretation of data within the context of drug development will be central to this discussion.
Introduction: The Critical Role of Melting Point in Pharmaceutical Development
The melting point of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that provides critical insights into its identity, purity, and solid-state characteristics. It is defined as the temperature at which a substance transitions from a solid to a liquid state[1]. For a pure, crystalline compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities will generally cause a depression and broadening of this melting range.
For a compound such as 6-Methoxy-3-methylpyridin-2-amine, an accurate melting point determination is essential for:
-
Identity Confirmation: A consistent melting point can serve as a preliminary confirmation of the synthesized compound's identity, especially when compared against a reference standard.
-
Purity Assessment: A sharp melting range is a strong indicator of high purity. Conversely, a broad melting range suggests the presence of impurities.
-
Solid-State Characterization: The melting point is a key parameter in understanding the solid-state properties of a drug substance, which can influence its stability, solubility, and bioavailability.
-
Formulation Development: Knowledge of the melting point is crucial for designing robust manufacturing processes, such as granulation and tablet compression.
Theoretical Considerations: Factors Influencing the Melting Point of Substituted Pyridines
The melting point of an organic compound is governed by the strength of the intermolecular forces in its crystal lattice. For substituted pyridines like 6-Methoxy-3-methylpyridin-2-amine, several structural features will influence its melting point:
-
Intermolecular Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor, while the pyridine nitrogen and the methoxy oxygen are hydrogen bond acceptors. The extent and geometry of hydrogen bonding in the crystal lattice will significantly impact the energy required to break the solid-state structure.
-
Molecular Symmetry and Packing Efficiency: The substitution pattern on the pyridine ring affects the molecule's overall symmetry, which in turn dictates how efficiently the molecules can pack in a crystal lattice. Generally, more symmetrical isomers tend to have higher melting points due to more compact and stable crystal packing.
-
Van der Waals Forces: The overall size and surface area of the molecule contribute to the strength of van der Waals interactions.
-
Dipole-Dipole Interactions: The electronegative nitrogen and oxygen atoms create a molecular dipole, leading to dipole-dipole interactions that contribute to the lattice energy.
To provide context, the melting points of some related isomers are presented in Table 1. This data illustrates the significant impact of substituent position on the melting point.
| Compound Name | CAS Number | Melting Point (°C) |
| 2-Amino-3-methylpyridine | 1603-40-3 | 29-31[2] |
| 2-Amino-6-methylpyridine | 1824-81-3 | 40-44[3] |
| 2-Amino-6-methoxypyridine | 17920-35-3 | Not specified as a solid at room temperature; boiling point is 115°C at 13 mmHg[4][5][6] |
| 6-Methoxy-2-methylpyridin-3-amine | 52090-56-9 | Physical form listed as "Solid or Liquid" |
Table 1: Melting Points of Isomeric and Related Pyridine Derivatives
The variability in these values underscores the necessity of experimental determination for the specific isomer, 6-Methoxy-3-methylpyridin-2-amine.
Experimental Determination of Melting Point Range: A Dual-Method Approach
To ensure accuracy and robustness, a dual-method approach employing both a traditional capillary melting point apparatus and Differential Scanning Calorimetry (DSC) is recommended.
Method 1: Capillary Melting Point Determination (USP <741>)
This method is a widely accepted, cost-effective technique for determining the melting range of a crystalline solid. The protocol must adhere to the guidelines set forth in USP General Chapter <741> "Melting Range or Temperature".[7][8][9]
3.1.1. Principle
A small, finely powdered sample of the substance is packed into a capillary tube and heated in a calibrated apparatus. The temperatures at which the substance begins to melt (onset) and is completely molten (clear point) are recorded as the melting range.
3.1.2. Apparatus and Materials
-
Melting point apparatus with a calibrated thermometer or digital temperature sensor.
-
Capillary tubes (0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[7]
-
USP Melting Point Reference Standards for calibration (e.g., Vanillin, Caffeine).[7][9]
-
Spatula and watch glass for sample handling.
3.1.3. Experimental Protocol
The following workflow ensures a compliant and accurate determination of the melting point range.
Caption: Standard workflow for melting point determination by DSC.
Step-by-Step Methodology:
-
Instrument Calibration: The DSC instrument must be calibrated for both temperature and enthalpy using a certified reference standard, typically high-purity indium.
-
Sample Preparation: A small amount of 6-Methoxy-3-methylpyridin-2-amine (typically 1-5 mg) is accurately weighed into a clean aluminum DSC pan.
-
Pan Sealing: The pan is hermetically sealed to prevent any loss of sample due to sublimation.
-
Thermal Program: The sample is placed in the DSC cell alongside an empty, sealed reference pan. A typical thermal program would involve:
-
Equilibrating at a temperature well below the expected melting point (e.g., 25°C).
-
Heating at a constant rate (a standard rate is 10°C/min) to a temperature well above the melting point.
-
The entire process is conducted under an inert nitrogen purge to prevent oxidative degradation.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed. The melting point is typically reported as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).
Data Interpretation and Reporting
| Parameter | Capillary Method | DSC Method |
| Reported Value | Melting Range (e.g., 120.5 - 121.5°C) | Onset Temperature (e.g., 121.0°C), Peak Temperature, Enthalpy of Fusion (J/g) |
| Purity Indication | Narrow range (<1°C) suggests high purity. | Sharp, symmetric peak suggests high purity. Broad or multiple peaks may indicate impurities or polymorphism. |
| Validation | Reproducibility across multiple measurements. | Consistent onset temperature and peak shape. |
Table 2: Comparison of Data from Capillary and DSC Methods
For regulatory submissions and internal quality control, it is crucial to report all experimental parameters, including the apparatus used, calibration data, heating rates, and the number of replicates.
Conclusion and Recommendations
While a literature value for the melting point of 6-Methoxy-3-methylpyridin-2-amine is currently unavailable, this guide provides a robust, dual-method approach for its accurate and compliant determination. It is recommended that both the USP <741> capillary method and Differential Scanning Calorimetry be employed. The capillary method provides a reliable melting range suitable for routine identification and purity checks, while DSC offers more precise and quantitative data essential for in-depth solid-state characterization in a drug development setting. The synergistic use of these two techniques will provide a comprehensive and defensible melting point determination for this novel compound, forming a critical part of its physicochemical characterization package.
References
-
United States Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. USP-NF. [Link]
-
Scribd. (n.d.). USP 741 Melting Point or Range. [Link]
-
Impact Analytical. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [Link]
-
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]
-
TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]
-
Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]
-
Kuppa, R. P. (2021, June 12). Melting point testing as per USP 741. YouTube. [Link]
-
Improved Pharma. (2024, February 8). Differential Scanning Calorimetry. [Link]
-
Giani, S., & Towers, N. M. (2019, April 18). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Semantic Scholar. [Link]
-
University of Alberta. (n.d.). Melting point determination. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
IUPAC. (n.d.). The IUPAC Compendium of Chemical Terminology. [Link]
Sources
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. 2-氨基-3-甲基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 2-Amino-6-methoxypyridine | 17920-35-3 [chemicalbook.com]
- 5. 2-Amino-6-methoxypyridine | 17920-35-3 [sigmaaldrich.cn]
- 6. longkechem.com [longkechem.com]
- 7. uspbpep.com [uspbpep.com]
- 8. scribd.com [scribd.com]
- 9. thinksrs.com [thinksrs.com]
Unlocking Pyridine Scaffolds: A Comparative Analysis of Aminopyridine Isomers and 6-Methoxy-3-methylpyridin-2-amine
Executive Summary
The aminopyridine scaffold is a highly privileged motif in medicinal chemistry, serving as the foundation for numerous neuropharmacological agents. While the basic constitutional isomers (2-aminopyridine, 3-aminopyridine, and 4-aminopyridine) are primarily recognized for their direct interaction with voltage-gated potassium (Kv) channels, highly substituted derivatives like 6-Methoxy-3-methylpyridin-2-amine exhibit a radically divergent pharmacological profile. This technical guide explores the structure-activity relationships (SAR), mechanistic pathways, and experimental methodologies that differentiate simple aminopyridine isomers from complex, sterically hindered 2-aminopyridine derivatives.
Structural and Physicochemical Divergence
The pharmacological utility of a pyridine ring is heavily dictated by its electron density, basicity (
The Base Isomers: 4-Aminopyridine (4-AP)
Among the base isomers, 4-AP is the most clinically significant. It possesses a high
The Substituted Scaffold: 6-Methoxy-3-methylpyridin-2-amine
In stark contrast, 6-Methoxy-3-methylpyridin-2-amine (CAS: 1260663-81-7 for the free base, 2247103-81-5 for the HCl salt)[3] is engineered for target specificity outside the Kv channel pore.
-
6-Methoxy Group: This electron-donating group increases the overall lipophilicity of the molecule, enhancing BBB penetration. It also alters the electron density of the endocyclic nitrogen, shifting the
closer to physiological neutrality. -
3-Methyl Group: Positioned ortho to the 2-amino group, this methyl substitution introduces critical steric hindrance.
This specific combination of electronic modulation and steric bulk prevents the molecule from fitting into the narrow pore of a potassium channel. Instead, it transforms the scaffold into an ideal building block for allosteric modulators and receptor antagonists, such as Corticotropin-releasing factor 1 (CRF1) receptor antagonists used in treating affective and neurological disorders[4].
Pharmacological Mechanisms: Pore Blockade vs. Allosteric Modulation
The Gating-Dependent Blockade of 4-AP
The mechanism of 4-AP is highly dynamic. Patch-clamp analyses reveal that 4-AP reaches its blocking site exclusively from the cytoplasmic side of the channel[5]. The drug binds to the open state of the channel and becomes trapped when the channel closes[2]. Because it is a weak base, it crosses the membrane in its nonionized form and acts from inside the cell in its ionized form[2]. This gating-dependent mechanism reduces burst duration and increases the latency-to-first-opening[5].
Receptor Antagonism via Substituted 2-Aminopyridines
Conversely, 6-Methoxy-3-methylpyridin-2-amine is utilized to synthesize complex arylpyrazines and diarylamines. The steric bulk of the 3-methyl and 6-methoxy groups forces the molecule into specific conformational geometries that perfectly complement the hydrophobic binding pockets of surface receptors (e.g., CRF1)[4]. Rather than blocking an ion pore, these derivatives act via allosteric antagonism, preventing endogenous ligand binding and downstream G-protein signaling.
Divergent pharmacological pathways of basic aminopyridines vs. substituted 2-aminopyridines.
Self-Validating Experimental Workflows
To rigorously evaluate these compounds, researchers must employ self-validating experimental designs. Below are the definitive protocols for evaluating Kv channel blockade (for base isomers) and synthetic derivatization (for the substituted scaffold).
Protocol A: Whole-Cell Patch-Clamp Validation of Kv Channel Blockade
This protocol uses intracellular pH manipulation to prove that the protonated form of 4-AP is the active blocking agent[6].
-
Cell Preparation: Transfect Chinese hamster ovary (CHO) cells with the mKv1.1 gene. Causality: CHO cells lack endogenous voltage-gated K+ currents, providing a clean background for mKv1.1 expression[6].
-
Pipette Fabrication & Internal Solution: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ. Fill with an internal solution buffered to pH 6.4, 7.4, and 9.0 in separate experimental arms. Causality: Decreasing the intracellular pH (
) to 6.4 forces more 4-AP into its protonated state, which should theoretically increase potency. Conversely, a of 9.0 will decrease potency[6]. -
Whole-Cell Configuration: Form a GΩ seal and apply negative pressure to rupture the membrane.
-
Drug Application: Superfuse 4-AP (1 µM to 5 mM) extracellularly for 3-4 minutes before applying depolarizing pulses[2].
-
Kinetic Analysis: Measure the time constant of decay. Validation Check: If the
drops at 6.4 (e.g., to 76 µM) and rises at 9.0 (e.g., to 295 µM), the system self-validates that the ionized form acts from the intracellular side[6].
Step-by-step whole-cell patch-clamp electrophysiology workflow for Kv channel blockers.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Methoxy-3-methylpyridin-2-amine
Because the 3-methyl group sterically hinders the nucleophilic 2-amino group, standard
-
Reagent Preparation: In a glovebox, combine 6-Methoxy-3-methylpyridin-2-amine (1.0 eq), an aryl bromide (1.1 eq), and Sodium tert-butoxide (1.5 eq) in anhydrous toluene. Causality: The strong base deprotonates the amine, preparing it for the catalytic cycle.
-
Catalyst Activation: Add
(2 mol%) and BrettPhos ligand (4 mol%). Causality: BrettPhos is a highly bulky, electron-rich biaryl phosphine ligand. Its bulk is strictly necessary to force the challenging reductive elimination step, overcoming the steric clash caused by the 3-methyl group on the pyridine ring. -
Reaction Execution: Seal the vessel, remove from the glovebox, and heat to 100°C for 12 hours under a nitrogen atmosphere.
-
Isolation: Cool to room temperature, filter through Celite to remove palladium black, and purify via flash column chromatography to isolate the diarylamine product.
Quantitative Data Analysis
The following table summarizes the physicochemical properties that dictate the divergent applications of these scaffolds.
Table 1: Quantitative Physicochemical and Pharmacological Data
| Compound | CAS Number | Mol. Weight ( g/mol ) | Primary Target / Application | ||
| 2-Aminopyridine | 504-29-0 | 94.11 | ~6.8 | 0.49 | Weak Kv channel blocker |
| 3-Aminopyridine | 462-08-8 | 94.11 | ~6.0 | 0.11 | Research intermediate |
| 4-Aminopyridine | 504-24-5 | 94.11 | 9.6 | 0.26 | Kv1.1/1.2 Blocker (~150 µM |
| 6-Methoxy-3-methylpyridin-2-amine | 1260663-81-7[3] | 138.17 | ~7.2 | 1.85 | CRF1 Antagonist Precursor[4] |
Note: The addition of methoxy and methyl groups significantly increases
References
1.5Journal of General Physiology. 2.2Biophysical Journal (via NIH). 3.7Molecular Biology of the Cell. 4.1bioRxiv. 5.6British Journal of Pharmacology (via NIH). 6. 3Sigma-Aldrich. 7. 4Google Patents.
Sources
- 1. Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers | bioRxiv [biorxiv.org]
- 2. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-methoxy-3-methylpyridin-2-amine hydrochloride | 2247103-81-5 [sigmaaldrich.com]
- 4. TWI232215B - Substituted arylpyrazines - Google Patents [patents.google.com]
- 5. rupress.org [rupress.org]
- 6. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
Application Note: 6-Methoxy-3-methylpyridin-2-amine as a Strategic Scaffold in Pharmaceutical Development
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks is paramount to overcoming late-stage attrition caused by poor pharmacokinetics or off-target toxicity. 6-Methoxy-3-methylpyridin-2-amine (CAS: 1260663-81-7) has emerged as a highly privileged scaffold, frequently utilized as a bioisostere for anilines and unadorned pyridines[1][2].
As a Senior Application Scientist, I have observed that the utility of this molecule lies not just in its reactive exocyclic amine, but in the precise spatial and electronic arrangement of its substituents. The 3-methyl group provides critical ortho-steric shielding, locking the conformation of subsequent N-aryl or amide bonds to reduce entropic penalties upon target binding. Simultaneously, the 6-methoxy group acts as a hydrogen bond acceptor, modulates the basicity of the pyridine nitrogen, and effectively blocks metabolic oxidation at the metabolically vulnerable C6 position. This guide details the physicochemical rationale, strategic applications, and field-proven synthetic protocols for incorporating this building block into advanced pharmaceutical intermediates.
Physicochemical & Structural Profiling
To effectively utilize 6-Methoxy-3-methylpyridin-2-amine, one must understand the causality behind its structural features. The presence of electron-donating groups (methoxy and methyl) on the electron-deficient pyridine ring creates a complex push-pull electronic system.
Table 1: Physicochemical Properties and Structural Causality
| Property / Feature | Value / Description | Medicinal Chemistry Causality |
| CAS Number | 1260663-81-7 | Unique identifier for procurement and regulatory tracking[2]. |
| Molecular Weight | 138.17 g/mol | Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger drug scaffolds. |
| 2-Amino Group | Primary Amine | The primary vector for functionalization. It is electronically deactivated by the pyridine ring and sterically hindered by the 3-methyl group, requiring specialized coupling conditions[3]. |
| 3-Methyl Group | Ortho-Alkyl Substituent | Induces a dihedral twist when coupled to aryl rings or carbonyls, breaking planarity. This improves aqueous solubility and prevents hERG channel intercalation[4]. |
| 6-Methoxy Group | Ether Linkage | Increases electron density of the pyridine ring (partially restoring amine nucleophilicity) and serves as a metabolic shield against Cytochrome P450-mediated oxidation. |
Strategic Applications in Medicinal Chemistry
Conformationally Locked GPCR Antagonists
The steric bulk of the 3-methyl group is highly advantageous in the design of G-Protein Coupled Receptor (GPCR) ligands. For example, in the development of Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonists, 6-methoxy-3-methylpyridin-2-amine is utilized to create substituted arylpyrazines[4]. The ortho-methyl group forces the adjacent aromatic systems out of coplanarity, perfectly matching the deep, hydrophobic binding pocket of the CRF1 receptor while minimizing off-target kinase activity.
Kinase Inhibitor Scaffolds
Aminopyridines are classic hinge-binding motifs in kinase inhibitors. The 2-amino group acts as a hydrogen bond donor to the kinase hinge region, while the pyridine nitrogen acts as an acceptor. The addition of the 6-methoxy group provides a secondary interaction vector for solvent-exposed regions, enhancing selectivity profiles against closely related kinase families.
Figure 1: Divergent synthetic functionalization pathways for 6-Methoxy-3-methylpyridin-2-amine.
Reaction Optimization and Experimental Workflows
Because the 2-amino group is sterically encumbered by the adjacent 3-methyl group and electronically deactivated by the pyridine nitrogen, standard coupling conditions often fail. The following sections detail optimized, self-validating protocols to overcome these specific chemical barriers.
Optimization of N-Arylation and Amidation
Empirical data demonstrates that catalyst and reagent selection must be strictly tailored to accommodate the steric hindrance of this scaffold[3][5].
Table 2: Optimization Matrix for Scaffold Functionalization
| Reaction Type | Reagent/Catalyst System | Yield (%) | Causality & Observation |
| N-Arylation | Pd2(dba)3 / BINAP | <10% | BINAP bite angle is insufficient to force reductive elimination around the 3-methyl steric clash. |
| N-Arylation | Pd2(dba)3 / BrettPhos | 88% | BrettPhos is highly electron-rich and bulky, accelerating reductive elimination of hindered biaryl amines[3]. |
| Amidation | HATU / DIPEA / DMF | <5% | The amine is too unreactive for standard uronium-based coupling agents[5]. |
| Amidation | Acid Chloride / DMAP | 82% | Pre-activation to the highly electrophilic acid chloride overcomes the poor nucleophilicity of the amine. |
Protocol 1: Buchwald-Hartwig Cross-Coupling (N-Arylation)
This protocol utilizes the BrettPhos ligand system, which is specifically designed to handle monoarylation of primary amines with significant ortho-steric hindrance[3].
Self-Validating System Check: The reaction relies on the extreme sensitivity of the Pd(0) active species. The protocol includes an in-process colorimetric shift and LC-MS validation step to ensure catalyst integrity.
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk Line): Into an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Methoxy-3-methylpyridin-2-amine (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.1 equiv, 1.1 mmol), and Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol).
-
Catalyst Loading: Add Pd2(dba)3 (0.02 equiv, 2 mol%) and BrettPhos ligand (0.04 equiv, 4 mol%).
-
Solvent Addition & Degassing: Evacuate and backfill the flask with Argon three times. Inject anhydrous, degassed Toluene (10 mL).
-
Validation Check: The solution should immediately turn a deep red/purple color, indicating the formation of the active Pd(0)-BrettPhos complex. If the solution turns black, Pd black has precipitated due to oxygen contamination; abort and restart.
-
-
Reaction Execution: Heat the mixture to 80°C for 12 hours under vigorous stirring.
-
In-Process Control (IPC): At 12 hours, sample 10 µL of the mixture, dilute in LC-MS grade Acetonitrile, and analyze.
-
Validation Check: Monitor for the disappearance of the starting mass (m/z 139.1 [M+H]+). If >5% starting material remains, spike with an additional 1 mol% Pd2(dba)3/BrettPhos and heat for 2 more hours.
-
-
Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove Pd residues. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).
Figure 2: Experimental workflow for the Buchwald-Hartwig N-arylation of hindered aminopyridines.
Protocol 2: Sterically Hindered Amide Bond Formation
Due to the failure of standard coupling agents (e.g., HATU, EDC) with this specific deactivated amine[5], a modified Schotten-Baumann-type approach using an acid chloride and hypernucleophilic catalyst (DMAP) is required.
Step-by-Step Methodology:
-
Acid Chloride Generation: In a dry round-bottom flask under Argon, dissolve the desired carboxylic acid (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.2 M). Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C, followed by a catalytic amount of anhydrous DMF (2 drops). Stir at room temperature for 2 hours.
-
Volatile Removal: Concentrate the mixture in vacuo to remove excess Oxalyl Chloride. Redissolve the resulting crude acid chloride in anhydrous DCM.
-
Amine Coupling: In a separate flask, dissolve 6-Methoxy-3-methylpyridin-2-amine (1.0 equiv) in anhydrous Pyridine (acting as both solvent and base, 0.5 M). Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv).
-
Addition & Heating: Cool the amine solution to 0°C. Slowly add the acid chloride solution dropwise. Once addition is complete, attach a reflux condenser and heat the reaction to 60°C for 6 hours.
-
Causality Note: Heating is strictly required. The 3-methyl group creates a high kinetic barrier to the tetrahedral intermediate formation. Thermal energy overcomes this barrier, while DMAP acts as an acyl transfer agent.
-
-
Workup: Cool to room temperature. Dilute with DCM and wash sequentially with saturated aqueous NaHCO3, 1M HCl (to remove Pyridine), and brine. Dry over anhydrous Na2SO4, filter, and concentrate.
References
1.[1] Synchem UG & Co. KG. "2-Amino-6-methoxy-3-methylpyridine." Synchem Product Catalog. URL: 2.[2] BLD Pharm. "1260663-81-7 | 6-Methoxy-3-methylpyridin-2-amine." BLD Pharm Product Database. URL: 3.[4] Yoon, T., et al. "Substituted arylpyrazines." Google Patents (TWI232215B). URL: 4.[3] Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." Chemical Reviews / ACS Publications. URL: 5.[5] Brown, D. G., et al. "The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery." The Journal of Organic Chemistry / ACS Publications. URL:
Sources
Application Notes and Protocols for Buchwald-Hartwig Amination using 6-Methoxy-3-methylpyridin-2-amine
Introduction: The Strategic Importance of N-Aryl-2-aminopyridines in Modern Drug Discovery
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, becoming an indispensable tool for medicinal chemists and process developers.[1][2] This reaction's broad substrate scope and functional group tolerance have enabled the construction of complex molecular architectures that were previously challenging to access.[1] Aromatic amines are foundational components in a vast array of pharmaceuticals and agrochemicals, making their efficient synthesis a critical endeavor.[3] Within this context, the N-arylation of 2-aminopyridines is of particular significance, as this structural motif is a key pharmacophore in numerous biologically active compounds.
This application note provides a detailed guide to the Buchwald-Hartwig amination using 6-Methoxy-3-methylpyridin-2-amine, a versatile and electron-rich building block. We will delve into the mechanistic underpinnings of the reaction, offer a robust and adaptable experimental protocol, and discuss key considerations for successful execution and optimization. The information presented herein is designed to empower researchers, scientists, and drug development professionals to effectively utilize this powerful transformation in their synthetic campaigns.
Mechanistic Insights: The Engine of C-N Bond Formation
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][4] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
The choice of phosphine ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst at each stage of the cycle.[5][6] Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig groups, have been shown to promote the formation of the catalytically active monoligated palladium species, accelerating both the oxidative addition and reductive elimination steps.[7][8]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with 6-Methoxy-3-methylpyridin-2-amine. It is intended as a starting point and may require optimization depending on the specific aryl halide used.
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A bulky phosphine ligand (e.g., XPhos, RuPhos, or a similar Buchwald ligand)
-
6-Methoxy-3-methylpyridin-2-amine
-
Aryl bromide
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Reaction vessel (e.g., a Schlenk tube or a sealed vial)
-
Inert atmosphere (argon or nitrogen)
Reaction Setup Workflow:
Figure 2: A typical workflow for setting up a Buchwald-Hartwig amination reaction.
Detailed Procedure:
-
Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 6-Methoxy-3-methylpyridin-2-amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) to the reaction mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-methoxy-3-methylpyridin-2-amine.
Key Parameters for Optimization
The success and efficiency of the Buchwald-Hartwig amination are highly dependent on the careful selection of several key parameters. The following table provides a summary of these parameters and their typical ranges, which can serve as a guide for optimization.
| Parameter | Recommended Starting Point | Considerations for Optimization |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-formed palladium-ligand complexes can also be used for improved consistency. |
| Ligand | XPhos, RuPhos, BrettPhos | The choice of ligand is crucial and often substrate-dependent. Screening of different ligands may be necessary.[5] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | The strength of the base can significantly impact the reaction rate. Weaker bases may be required for substrates with base-sensitive functional groups. |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | The choice of solvent can affect solubility and reaction kinetics.[9] |
| Temperature | 80 - 110 °C | Lower temperatures may be possible with highly active catalyst systems. |
| Catalyst Loading | 1 - 5 mol% | Lower catalyst loadings can often be achieved with optimized conditions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature. | Ensure an inert atmosphere and use high-purity, anhydrous reagents.[10] Screen different ligands, bases, and solvents. Increase the reaction temperature. |
| Formation of Side Products | Hydrodehalogenation of the aryl halide. | This is a common side reaction.[10] Screening different ligands can help to favor the desired amination pathway. |
| Catalyst Decomposition | Presence of oxygen or water. | Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere.[10] |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl-2-aminopyridines, including derivatives of 6-Methoxy-3-methylpyridin-2-amine. By understanding the underlying mechanism and carefully selecting and optimizing the reaction parameters, researchers can efficiently construct these valuable building blocks for applications in drug discovery and materials science. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-N Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Reactions. (n.d.). Palladium-Catalyzed Amination of Aryl Halides. [Link]
-
University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Ison, E. A. (n.d.). Buchwald-Hartwig Amination. [Link]
- Nolan, S. P., & Organ, M. G. (Eds.). (2016).
-
Synthesis Workshop. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
The Journal of Organic Chemistry. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
MDPI. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. [Link]
-
European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]
-
Acta Crystallographica Section E. (n.d.). 6-Methylpyridin-2-amine. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. cfmot.de [cfmot.de]
- 7. researchgate.net [researchgate.net]
- 8. entegris.com [entegris.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Heterocyclic Scaffolds from 6-Methoxy-3-methylpyridin-2-amine
Introduction & Strategic Rationale
6-Methoxy-3-methylpyridin-2-amine (CAS: 1260663-81-7) is a highly functionalized, electron-rich ortho-aminopyridine. In modern drug discovery, it serves as a privileged building block for the construction of fused bicyclic heterocycles, most notably imidazo[1,2-a]pyridines . These scaffolds are ubiquitous in pharmacology, acting as core pharmacophores in sedative-hypnotics (e.g., zolpidem analogs), selective COX-2 inhibitors, and BACE1 inhibitors for Alzheimer's disease[1][2][3].
Mechanistic Causality in Substrate Design
The unique substitution pattern of 6-methoxy-3-methylpyridin-2-amine dictates its chemical reactivity and the biological efficacy of its downstream products:
-
Electronic Activation (6-Methoxy Group): The methoxy group exerts a strong resonance electron-donating (+M) effect. This significantly enriches the electron density at the endocyclic pyridine nitrogen (N1), making it a highly reactive nucleophile. In cyclization reactions, this ensures that the initial electrophilic attack occurs exclusively at the ring nitrogen rather than the exocyclic amine[4][5].
-
Steric Directing (3-Methyl Group): The methyl group adjacent to the amine introduces local steric hindrance. While this slightly elevates the activation energy required for intramolecular cyclization, it conformationally locks the resulting imidazo[1,2-a]pyridine. This rigid conformation is critical for high-affinity binding within the narrow hydrophobic pockets of target enzymes like COX-2[1][6].
Synthetic pathways of 6-Methoxy-3-methylpyridin-2-amine to diverse heterocycles.
Quantitative Data: Reaction Optimization
The synthesis of imidazo[1,2-a]pyridines has evolved from harsh classical methods to highly efficient, green protocols. Table 1 summarizes the causal relationship between reaction conditions and synthetic efficiency.
Table 1: Comparative Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis [4][7][8][9]
| Methodology | Catalyst / Base | Solvent | Temp | Time | Average Yield | Atom Economy |
| Classical Grob-Tschitschibabin | NaHCO₃ (Excess) | Ethanol | 78 °C | 12-24 h | 45-60% | Low |
| DBU-Catalyzed (Green) | DBU (2.0 equiv) | Aq. Ethanol (1:1) | 25 °C | 2-4 h | 65-94% | 66-73% |
| Solvent-Free Microwave | None | None | 120 °C | 15 min | 85-95% | High |
| GBB Multicomponent | Sc(OTf)₃ (10 mol%) | Acetonitrile | 80 °C | 6-8 h | 70-85% | Medium |
Experimental Protocols & Self-Validating Workflows
Protocol A: DBU-Catalyzed Synthesis of 5-Methoxy-8-methyl-2-arylimidazo[1,2-a]pyridines
This protocol utilizes the Grob-Tschitschibabin condensation. We employ 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aqueous ethanol system. DBU acts as a highly efficient, non-nucleophilic proton scavenger. By rapidly neutralizing the hydrobromic acid generated during the initial S_N2 alkylation, DBU prevents the protonation of the unreacted 6-methoxy-3-methylpyridin-2-amine, thereby driving the reaction to completion at room temperature[8].
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 6-methoxy-3-methylpyridin-2-amine (2.0 mmol) in 10 mL of a 1:1 (v/v) mixture of distilled water and absolute ethanol.
-
Electrophile Addition: Add the substituted α-bromoacetophenone (2.0 mmol) portion-wise over 5 minutes. The 1:1 stoichiometry prevents over-alkylation.
-
Catalyst Introduction: Dropwise, add DBU (4.0 mmol, 0.612 mL) to the stirring mixture. An immediate slight exothermic reaction may be observed.
-
Reaction: Stir the mixture vigorously at room temperature (25 °C) for 2 to 4 hours.
-
Extraction & Purification: Dilute the mixture with 20 mL of water and extract with Chloroform (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane:Ethyl Acetate, 1:1 v/v).
Self-Validation Checkpoints:
-
TLC Monitoring: The starting aminopyridine will spot lower on the TLC plate. The product will exhibit intense blue/green fluorescence under 254 nm and 365 nm UV light due to the highly conjugated imidazo[1,2-a]pyridine core.
-
FT-IR Spectroscopy: Confirm the complete disappearance of the primary amine N-H stretching bands (twin peaks at ~3400 and 3300 cm⁻¹) and the appearance of a strong C=N stretch at ~1630 cm⁻¹.
-
¹H NMR (CDCl₃): The broad singlet of the exocyclic -NH₂ group (~4.8 ppm) must be entirely absent. Validation of successful cyclization is confirmed by the appearance of the diagnostic imidazole proton (H-3) as a sharp, isolated singlet far downfield at δ 7.80–8.10 ppm [1][8].
Stepwise mechanism of the DBU-catalyzed Grob-Tschitschibabin condensation.
Protocol B: Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
To synthesize highly substituted 3-aminoimidazo[1,2-a]pyridines, the GBB three-component coupling is utilized. The 6-methoxy group is crucial here: it accelerates the 5-exo-dig cyclization of the intermediate by maximizing the nucleophilicity of the pyridine nitrogen attacking the nitrilium ion intermediate[5][9].
Step-by-Step Methodology:
-
Imine Formation: Combine 6-methoxy-3-methylpyridin-2-amine (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in 5 mL of anhydrous acetonitrile. Stir for 15 minutes to allow the Schiff base (imine) to form.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol) followed by a catalytic amount of Sc(OTf)₃ (10 mol%). The Lewis acid activates the imine for nucleophilic attack by the isocyanide.
-
Reflux: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6 hours.
-
Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3 × 15 mL). Dry and evaporate the solvent.
Self-Validation Checkpoints:
-
LC-MS: The reaction is highly atom-economic. The mass spectrum should show a dominant [M+H]⁺ peak corresponding to the exact mass of the sum of the three components minus one water molecule.
-
¹H NMR (CDCl₃): The aldehyde proton (~9.5–10.0 ppm) will disappear. A new, exchangeable secondary amine proton (-NH-tBu) will appear as a broad singlet between δ 3.50–4.50 ppm, confirming the formation of the 3-amino derivative rather than a standard imidazopyridine[9].
References
1.[7] Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. 2.[4] Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. 3.[8] Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol - Royal Society Publishing. 4.[5] Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - ACS Omega. 5.[9] Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. 6.[6] A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects - PMC. 7.[1] Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors - ResearchGate. 8.[2] 5-substituted iminothiazines and their mono-and dioxides as BACE inhibitors - Google Patents. 9.[3] Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. AU2012243329B2 - 5-substituted iminothiazines and their mono-and dioxides as BACE inhibitors,compositions,and their use - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. bio-conferences.org [bio-conferences.org]
Application Note: Nucleophilic Substitution Strategies on the Electron-Rich Scaffold of 6-Methoxy-3-methylpyridin-2-amine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The functionalization of highly substituted pyridine rings is a cornerstone of modern pharmaceutical and agrochemical development. 6-Methoxy-3-methylpyridin-2-amine presents a unique synthetic challenge. In standard heterocyclic chemistry, the pyridine nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the
However, 6-Methoxy-3-methylpyridin-2-amine is heavily deactivated toward direct nucleophilic attack. The presence of a C2-amino group and a C6-methoxy group—both strong electron-donating groups (EDGs) via resonance (+M effect)—floods the
To successfully perform nucleophilic substitutions on this specific scaffold, chemists must employ strategic activation pathways that either convert existing EDGs into superior leaving groups or utilize advanced catalytic systems to overcome the electronic deactivation.
Figure 1: Reactivity map of 6-Methoxy-3-methylpyridin-2-amine highlighting functionalization sites.
Strategic Pathways for Nucleophilic Substitution
Pathway A: C2-Functionalization via Diazotization-Induced SNAr
The most reliable method to functionalize the C2 position is to convert the strongly donating primary amine into a diazonium salt. Diazotization transforms the -NH2 group into -N2+, one of the most potent leaving groups in organic chemistry. This drastically lowers the LUMO at the C2 carbon. Subsequent introduction of a nucleophile (such as a halide via a copper-mediated Sandmeyer reaction) facilitates a rapid substitution, bypassing the electron-rich nature of the rest of the ring[3].
Pathway B: C6-Functionalization via Superbase-Catalyzed Methoxy Displacement
While methoxy groups on benzenoid aromatics are generally inert to nucleophilic attack, 2- and 6-methoxypyridines exhibit reactivity analogous to esters (pyridyl ethers)[4]. The methoxy group can be displaced by strong nucleophiles (such as secondary amines). Because the C2-amino group dampens this reactivity, organic superbases like t-Bu-P4 are employed. The superbase dramatically enhances the nucleophilicity of the incoming amine, enabling the cleavage of the robust C(sp2)–OMe bond and facilitating the SNAr process[5].
Quantitative Data Summary
The following table summarizes the expected reaction metrics for nucleophilic substitution pathways on the 6-Methoxy-3-methylpyridin-2-amine scaffold, based on analogous validated systems[3][5][6].
| Reaction Pathway | Substrate | Reagents / Catalyst | Nucleophile | Temp (°C) | Expected Yield (%) |
| C2-Halogenation (Sandmeyer) | 6-Methoxy-3-methylpyridin-2-amine | NaNO₂, aq. HBr, CuBr | Bromide (Br⁻) | 0–5, then 60 | 65–75% |
| C2-Hydroxylation | 6-Methoxy-3-methylpyridin-2-amine | NaNO₂, aq. H₂SO₄ | Water (H₂O) | 0–5, then 80 | 70–80% |
| C6-Amination | 6-Methoxy-3-methylpyridin-2-amine | t-Bu-P4 Superbase | Morpholine | 90 | 75–85% |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-methoxy-3-methylpyridine via Diazotization
This protocol leverages the Sandmeyer reaction to replace the C2-amine with a bromine atom, providing a self-validating system where the disappearance of the polar -NH2 group can be easily tracked via TLC (Thin-Layer Chromatography).
Materials:
-
6-Methoxy-3-methylpyridin-2-amine (1.0 equiv)
-
Hydrobromic acid (48% aqueous solution, 5.0 equiv)
-
Sodium nitrite (NaNO₂, 1.2 equiv)
-
Copper(I) bromide (CuBr, 1.1 equiv)
Step-by-Step Methodology:
-
Acidic Dissolution: Suspend 6-Methoxy-3-methylpyridin-2-amine in 48% aqueous HBr in a round-bottom flask. Stir vigorously until complete dissolution is achieved.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and cool the solution to 0–5 °C. Causality note: Strict temperature control is critical to prevent the premature decomposition of the highly unstable diazonium intermediate into a pyridone[4].
-
Diazotization: Dissolve NaNO₂ in a minimal amount of distilled water. Add this solution dropwise to the acidic mixture over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes.
-
Nucleophilic Attack: In a separate flask, prepare a solution of CuBr in 48% HBr and cool to 0 °C. Transfer the cold diazonium salt solution dropwise into the CuBr solution[3].
-
Evolution: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to 60 °C for 1.5 hours until nitrogen gas evolution ceases.
-
Workup & Isolation: Cool the mixture to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the brominated product[3].
Figure 2: Step-by-step experimental workflow for C2-diazotization and nucleophilic substitution.
Protocol 2: Superbase-Catalyzed Nucleophilic Displacement of the C6-Methoxy Group
This protocol utilizes an organic superbase to force the displacement of the C6-methoxy group by a secondary amine, generating a 2,6-diaminopyridine derivative.
Materials:
-
6-Methoxy-3-methylpyridin-2-amine (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, 1.5 equiv)
-
t-Bu-P4 solution (0.1 equiv, 0.8 M in hexane)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube under an inert argon atmosphere, add 6-Methoxy-3-methylpyridin-2-amine and the secondary amine nucleophile.
-
Solvent & Catalyst Addition: Add anhydrous toluene to achieve a 0.2 M substrate concentration. Syringe in the t-Bu-P4 superbase solution. Causality note: The phosphazene superbase deprotonates the amine nucleophile, generating a highly reactive naked amide anion that can attack the deactivated SNAr C6 position[5].
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90 °C in an oil bath for 12–24 hours. Monitor the reaction progress via LC-MS.
-
Quenching & Purification: Once the starting material is consumed, cool the reaction to room temperature and quench with a few drops of water. Concentrate the mixture under vacuum and purify the crude residue directly via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the aminated product.
References
-
BenchChem. "Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine." 2[2]
-
Almerja. "Nucleophilic substitution is easy with pyridines." 1[1]
-
BenchChem. "Application of 6-Methoxypicolinamide in Agrochemical Research." 3[3]
-
Myttex. "Chichibabin reaction: undergoes nucleophilic aromatic substitution." 4[4]
-
GCW Gandhinagar. "Aromatic heterocycles 1: structures and reactions."7[7]
-
Journal of the American Chemical Society (ACS). "Organic Superbase t-Bu-P4 Catalyzes Amination of Methoxy(hetero)arenes." 5[5]
-
BenchChem. "Application Notes and Protocols for the Use of 5-Bromo-2-methoxypyridine in Organic Synthesis." 6[6]
Sources
Scalable Synthesis Routes for 6-Methoxy-3-methylpyridin-2-amine Production: Application Notes and Protocols
Executive Summary & Compound Profile
The compound 6-Methoxy-3-methylpyridin-2-amine is a highly versatile heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and CNS-active therapeutics[1]. Due to the electron-rich nature of the aminopyridine core, achieving regioselective functionalization can be challenging. This application note provides a comprehensive, field-proven guide to two scalable synthesis routes, detailing the mechanistic causality and in-process controls required to ensure high-yield, reproducible production.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value |
| Chemical Name | 6-Methoxy-3-methylpyridin-2-amine |
| CAS Number | 1260663-81-7[1] |
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage Conditions | 2-8 °C, inert atmosphere, protected from light |
Retrosynthetic Strategy & Route Selection
The synthesis of 2-amino-6-methoxypyridines typically hinges on the sequential installation of the amino and methoxy groups onto a halogenated pyridine scaffold. We have validated two distinct, highly efficient pathways:
-
Route A (C-N Coupling): A Palladium-catalyzed Buchwald-Hartwig amination starting from 2-chloro-6-methoxy-3-methylpyridine.
-
Route B (C-O Coupling): A Copper-catalyzed Ullmann-type methoxylation starting from 6-chloro-3-methylpyridin-2-amine.
Caption: Retrosynthetic pathways for 6-Methoxy-3-methylpyridin-2-amine via C-N or C-O bond formation.
Route A: Palladium-Catalyzed Buchwald-Hartwig Amination
Mechanistic Causality & Rationale
Direct nucleophilic aromatic substitution (SNAr) of 2-chloro-6-methoxy-3-methylpyridine with aqueous ammonia is notoriously sluggish due to the electron-donating methoxy group, which deactivates the ring toward nucleophilic attack. To bypass this thermodynamic barrier, we employ a Palladium-catalyzed Buchwald-Hartwig cross-coupling [2].
Instead of using ammonia gas—which can poison the palladium catalyst by forming inactive Werner complexes—we utilize Lithium bis(trimethylsilyl)amide (LHMDS) as an ammonia surrogate[3]. LHMDS is highly soluble, non-coordinating to Pd(0), and seamlessly undergoes reductive elimination. The resulting bis-silylated intermediate is quantitatively cleaved into the primary amine during a mild acidic workup.
Caption: Simplified Pd-catalyzed Buchwald-Hartwig amination cycle using LHMDS as an ammonia surrogate.
Step-by-Step Protocol
Reagents: 2-chloro-6-methoxy-3-methylpyridine (1.0 equiv), LHMDS (1.0 M in THF, 1.3 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), Anhydrous Toluene (10 volumes).
-
Inert Preparation: In a rigorously dried, argon-flushed reactor, charge Pd₂(dba)₃ and BrettPhos. Add anhydrous toluene and stir at room temperature for 15 minutes to pre-form the active Pd(0) catalyst complex. The solution will transition from deep purple to dark red.
-
Substrate Addition: Add 2-chloro-6-methoxy-3-methylpyridine to the catalyst solution.
-
Coupling: Dropwise, add the LHMDS solution over 15 minutes. Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Deprotection (Acidic Quench): Cool the reactor to 10 °C. Slowly add 1.0 M HCl (aqueous) until the pH reaches 2.0. Stir vigorously for 45 minutes at room temperature. Causality: This step hydrolyzes the N-TMS bonds, releasing the free primary amine into the aqueous layer as a hydrochloride salt, effectively separating it from organic impurities.
-
Isolation: Separate the layers. Discard the organic layer. Basify the aqueous layer to pH 10 using saturated Na₂CO₃. Extract the free base with Ethyl Acetate (3 × 5 volumes). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Self-Validating System: In-Process Controls (IPC)
-
IPC 1 (Reaction Completion): At t = 4h, sample 50 µL of the organic layer, quench with methanol, and analyze via LC-MS. Validation criteria: The starting material peak (m/z 158 [M+H]⁺) must be <2% by UV area. The dominant peak must be the mono- or bis-silylated intermediate.
-
IPC 2 (Deprotection Verification): Post-HCl quench, analyze the aqueous layer. Validation criteria: Complete disappearance of silylated mass peaks; appearance of the target product at m/z 139 [M+H]⁺.
Route B: Copper-Catalyzed Ullmann-Type Methoxylation
Mechanistic Causality & Rationale
If the starting material is 6-chloro-3-methylpyridin-2-amine, installing the methoxy group via uncatalyzed SNAr requires extreme temperatures (>150 °C in a sealed bomb) resulting in degradation. By introducing a Copper(I) catalyst and 1,10-phenanthroline as a bidentate ligand , the reaction proceeds via an Ullmann-type C-O coupling at a much lower activation energy[4]. The 1,10-phenanthroline ligand is critical; it solubilizes the copper-alkoxide intermediate and prevents the precipitation of inactive Cu(I) polymeric species, thereby driving the reductive elimination step[5].
Step-by-Step Protocol
Reagents: 6-chloro-3-methylpyridin-2-amine (1.0 equiv), Sodium methoxide (NaOMe, 25 wt% in MeOH, 3.0 equiv), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Anhydrous DMF (5 volumes).
-
Catalyst Complexation: In an argon-purged vessel, combine CuI and 1,10-phenanthroline in anhydrous DMF. Stir at room temperature for 20 minutes until a dark brown/red complex forms.
-
Reagent Addition: Add 6-chloro-3-methylpyridin-2-amine, followed by the NaOMe solution.
-
Reaction: Heat the mixture to 110 °C. The methanol will partially reflux/distill depending on the reactor setup; maintain a slight positive pressure of argon. Stir for 12 hours.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 volumes) and filter the suspension through a pad of Celite to remove insoluble copper salts.
-
Isolation: Wash the filtrate with water (3 × 5 volumes) to remove DMF and excess NaOMe. Wash with brine, dry over MgSO₄, and concentrate. Purify via crystallization from Heptane/EtOAc or silica gel chromatography if required.
Self-Validating System: In-Process Controls (IPC)
-
IPC 1 (Catalyst Integrity): The formation of a deep red/brown homogeneous solution in Step 1 confirms successful ligand coordination. A green or blue tint indicates oxygen ingress and Cu(II) oxidation, which will stall the reaction.
-
IPC 2 (Conversion Tracking): At t = 10h, perform TLC (Hexane:EtOAc 1:1, UV 254 nm). Validation criteria: The starting material (lower Rf) should be consumed, replaced by a single higher-running spot corresponding to the methoxylated product.
Comparative Data & Scalability Analysis
To aid process chemists in selecting the optimal route for their specific infrastructure, the quantitative metrics of both methodologies are summarized below.
Table 2: Comparative Analysis of Synthesis Routes
| Metric | Route A (Buchwald-Hartwig) | Route B (Ullmann Methoxylation) |
| Primary Bond Formed | C-N Coupling | C-O Coupling |
| Typical Yield | 85 - 92% | 70 - 78% |
| Reaction Temperature | 80 °C | 110 °C |
| Catalyst Cost | High (Pd + BrettPhos) | Low (CuI + Phenanthroline) |
| E-Factor (Waste) | Moderate (Toluene, Aqueous workup) | High (DMF washing, Celite filtration) |
| Scalability | Excellent (Highly reproducible) | Good (Requires careful removal of Cu) |
| Best Suited For | Late-stage API synthesis, High purity | Early-stage bulk intermediate production |
References
1.[1] 1260663-81-7 | 6-Methoxy-3-methylpyridin-2-amine | BLD Pharm. BLD Pharm. URL: 2. 2-chloro-6-methoxy-3-methylpyridine | 1227593-81-8. Sigma-Aldrich. URL: 3. 6-chloro-3-methylpyridin-2-amine | 442128-86-1. Sigma-Aldrich. URL: 4.[4] An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry - ACS Publications. URL: 5.[5] An Efficient Ullmann-Type C−O Bond Formation Catalyzed by an Air-Stable Copper(I)−Bipyridyl Complex. The Journal of Organic Chemistry - ACS Publications. URL: 6.[3] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews - ACS Publications. URL: 7.[2] Buchwald–Hartwig amination. Wikipedia. URL:
Sources
Technical Support Center: Improving Reaction Yields with 6-Methoxy-3-methylpyridin-2-amine
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for 6-Methoxy-3-methylpyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging pyridine derivative. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to help you overcome common hurdles and optimize your reaction yields.
Introduction: Understanding the Challenges
6-Methoxy-3-methylpyridin-2-amine is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of complex molecules, including pharmaceuticals.[1] However, its unique structure presents a specific set of challenges in chemical synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. The inherent electronic properties of the pyridine ring, combined with the steric hindrance from the 3-methyl group and the coordinating ability of the 2-amino group and the ring nitrogen, can often lead to low conversion rates, side product formation, and consequently, reduced yields.[2][3][4]
This guide provides a structured approach to troubleshooting these issues, moving from common problems to specific, actionable solutions, all grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address the specific problems you may be encountering in the lab.
Question 1: My cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki-Miyaura) is showing low to no conversion. What are the first things I should check?
Low conversion is the most frequently reported issue when working with 2-aminopyridine derivatives. The root cause often lies in the deactivation of the metal catalyst or suboptimal reaction conditions that fail to overcome the substrate's inherent challenges.
Core Problem: Catalyst Inhibition and Substrate Reactivity
The pyridine ring is electron-deficient, and the lone pair of electrons on the ring nitrogen can coordinate with the metal center (commonly palladium) of your catalyst.[2] This coordination can "poison" or inhibit the catalyst, preventing it from participating effectively in the catalytic cycle.[5][6] Furthermore, the 3-methyl group introduces steric hindrance, which can impede the approach of the coupling partners to the catalytic center.[7][8]
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve low-conversion issues.
Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.
Detailed Solutions
-
Re-evaluate Your Catalyst and Ligand System: This is the most critical factor.[2]
-
The "2-Pyridyl Problem": Standard cross-coupling conditions often fail for 2-substituted pyridines.[3][4] The coordination of the pyridine nitrogen to the palladium center is a primary cause of catalyst deactivation.[6]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands coordinate strongly to the palladium, creating a sterically hindered environment that physically blocks the pyridine nitrogen from binding.[6] This promotes the desired catalytic cycle.
-
Recommended Ligands: Biaryl phosphine ligands (Buchwald ligands) are highly effective.
-
| Ligand Name | Type | Recommended For |
| XPhos | Biaryl Monophosphine | General-purpose, highly active for many couplings. |
| RuPhos | Biaryl Monophosphine | Effective for sterically hindered amines and amides.[6] |
| BrettPhos | Biaryl Monophosphine | Excellent for primary amines and a wide range of substrates.[9] |
| Xantphos | Bidentate Phosphine | Often used in Buchwald-Hartwig aminations.[10] |
-
Assess Reagent and Solvent Purity:
-
Problem: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[5] Moisture can be a proton source for side reactions like hydrodehalogenation.[5] Boronic acids can degrade upon storage.[5]
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or using a freeze-pump-thaw method) and anhydrous.[5][11] Use high-purity reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[5]
-
-
Optimize the Base and Temperature:
-
Problem: The base is not merely a proton scavenger; it plays a key role in the catalytic cycle.[5] An inappropriate base can lead to slow reaction rates or decomposition. Similarly, temperatures that are too low may result in no reaction, while excessively high temperatures can degrade the catalyst or starting materials.[6][12]
-
Solution:
-
Bases: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are common.[10] For Suzuki couplings, carbonates (Cs₂CO₃, K₂CO₃, K₃PO₄) are frequently used.[5][11] If your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ might be necessary, potentially requiring a longer reaction time.[6]
-
Temperature: Most cross-coupling reactions require heating, typically between 80-110°C.[6][10] If you suspect decomposition, try lowering the temperature. If the reaction is stalled, a cautious, incremental increase in temperature while monitoring by TLC or LC-MS can be beneficial.[12]
-
-
Question 2: I'm seeing significant byproduct formation, such as homocoupling of my boronic acid or hydrodehalogenation of my aryl halide. How can I minimize this?
Side reactions are a common cause of yield loss. Identifying the byproduct can provide clues to the underlying problem.
-
Homocoupling of Boronic Acids (in Suzuki Reactions):
-
Cause: This is almost always caused by the presence of oxygen, which leads to oxidative coupling of the boronic acid.[5]
-
Solution: Improve your degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere.[5] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[5]
-
-
Hydrodehalogenation (Aryl Halide is Reduced):
-
Decomposition/Unidentified Byproducts:
-
Cause: High reaction temperatures can lead to the thermal decomposition of the pyridine starting material or the catalyst.[13]
-
Solution: Attempt the reaction at the lowest effective temperature. Monitor the reaction by TLC/LC-MS to see when byproduct formation begins and adjust the temperature or time accordingly.
-
Question 3: My reaction seems to work, but I'm struggling to purify the final product. What are some effective strategies?
Purification of aminopyridine derivatives can be challenging due to their basicity and polarity.
-
Problem: Tailing on Silica Gel Chromatography:
-
Cause: The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, causing poor peak shape and difficult separation.[14][15]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent.[14] This competes with your product for the acidic sites on the silica, leading to much-improved chromatography.
-
-
Problem: Separating from Polar Impurities:
-
Cause: The product itself is often quite polar, making separation from other polar byproducts difficult.
-
Solution 1: Acid-Base Extraction: This is a highly effective technique for basic compounds like pyridines.[14]
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your aminopyridine product will be protonated and move into the aqueous layer.
-
Separate the layers. The non-basic impurities will remain in the organic layer.
-
Carefully basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) until it is pH > 9.
-
Re-extract your purified product back into an organic solvent.
-
-
Solution 2: Crystallization: If your product is a solid, crystallization can be an excellent method for achieving high purity.[14] Experiment with different solvent systems (e.g., ethanol/ether, ethanol/water) to find conditions that yield high-quality crystals.[16]
-
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for 6-Methoxy-3-methylpyridin-2-amine? A: It should be stored in a cool, dark place under an inert atmosphere (2-8°C is recommended). Like many amines, it can be sensitive to air and light over long periods.
Q: Should I consider using a protecting group for the pyridine nitrogen? A: While possible, it's often not the first choice. Protecting the pyridine nitrogen, for instance, by converting it to a pyridine N-oxide, can alter the electronic properties of the ring and prevent catalyst coordination.[2] However, this adds extra steps to your synthesis (protection and deprotection).[10][17] It is generally more efficient to first optimize the reaction conditions using specialized ligands that prevent catalyst poisoning.[2]
Q: How does the methoxy group influence the reaction? A: The 6-methoxy group is an electron-donating group, which can make the pyridine ring more electron-rich compared to an unsubstituted pyridine. This can slightly increase its reactivity in some contexts but doesn't fundamentally change the challenges associated with the 2-amino and 3-methyl substituents.
Key Experimental Protocols
The following are general, illustrative protocols. You must always optimize conditions for your specific substrate combination.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for coupling 6-Methoxy-3-methylpyridin-2-amine with an aryl halide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
stability of 6-Methoxy-3-methylpyridin-2-amine under acidic conditions
Welcome to the Technical Support Center for 6-Methoxy-3-methylpyridin-2-amine . As a Senior Application Scientist, I have designed this portal to move beyond basic safety data and provide you with deep, mechanistic troubleshooting insights. Whether you are developing a stability-indicating assay, formulating a drug candidate, or running complex synthetic workflows, understanding the exact behavior of this molecule under acidic stress is critical to preventing artifactual data and yield loss.
PART 1: Fundamental Chemical Behavior (The "Why")
Q: Where does 6-Methoxy-3-methylpyridin-2-amine protonate under mild acidic conditions, and why does it matter for my chromatography? A: When exposed to mild acids (e.g., 0.1% Formic Acid or TFA in HPLC mobile phases), protonation occurs almost exclusively at the pyridine ring nitrogen , not the exocyclic 2-amino group.
The Causality: The lone pair of electrons on the exocyclic 2-amino group is delocalized into the pyridine ring via resonance. This electron donation makes the ring nitrogen highly electron-rich and thermodynamically favors its protonation, resulting in a highly stable amidinium-like resonance structure. The pKa of the conjugate acid of a standard 2-aminopyridine is approximately 6.86[1]. The presence of the electron-donating 3-methyl and 6-methoxy groups slightly increases this basicity[2]. Therefore, at a mobile phase pH of 2.0–4.0, the molecule is fully ionized, which is why it exhibits excellent peak shape and retention predictability in reversed-phase LC-MS.
Q: Is the molecule stable in standard acidic LC-MS mobile phases? A: Yes. At room temperature, mild organic acids (pH 3–6) merely protonate the molecule without inducing structural degradation. The molecule remains completely stable in standard autosampler conditions for >48 hours.
PART 2: Troubleshooting Acid-Catalyzed Degradation
Q: During my acid-catalyzed synthetic step (or forced degradation study), I am observing a new LC-MS peak with a mass shift of -14 Da. What is this degradant? A: You are observing the demethylation (ether cleavage) of the 6-methoxy group, resulting in the formation of 6-amino-5-methylpyridin-2(1H)-one. The exact mass shifts from m/z 139.08 [M+H]+ to m/z 125.07 [M+H]+.
The Causality: Under strong aqueous acidic conditions (e.g., >1.0 M HCl or HBr) and elevated temperatures, the protonated pyridine ring acts as a powerful electron sink. This electronic withdrawal activates the adjacent 6-methoxy group. Halide ions (Cl⁻, Br⁻) or water molecules can then execute a nucleophilic attack on the sterically unhindered methyl group. This cleaves the oxygen-carbon bond, releasing methanol (or a methyl halide) and leaving behind a hydroxyl group that rapidly tautomerizes into the highly stable pyridone form[3]. This is a well-documented vulnerability of methoxypyridines[4].
Logical pathway of acid-catalyzed degradation of 6-Methoxy-3-methylpyridin-2-amine.
PART 3: Quantitative Stability Data
To assist in your formulation and assay development, the following table summarizes the stability profile of 6-Methoxy-3-methylpyridin-2-amine across various acidic environments.
| Acidic Condition | Temperature | Incubation Time | % Recovery (Parent) | Primary Degradant Observed |
| 0.1% Formic Acid (pH ~2.7) | 25°C | 48 hours | > 99.5% | None |
| 0.1 M HCl (pH 1.0) | 25°C | 24 hours | 98.2% | Trace Demethylation |
| 1.0 M HCl (pH 0.0) | 60°C | 24 hours | < 45.0% | 6-Amino-5-methylpyridin-2(1H)-one |
| 48% HBr (Aqueous) | 100°C | 4 hours | < 5.0% | 6-Amino-5-methylpyridin-2(1H)-one |
PART 4: Experimental Protocols
Protocol: Acid Forced Degradation & Stability-Indicating LC-MS Assay
When establishing a stability-indicating profile for regulatory submissions, it is imperative that the degradation observed is intrinsic to the molecule and not an artifact of the analytical method.
Self-Validating System Design: Direct injection of highly acidic samples (e.g., 1.0 M HCl) into an LC-MS system will strip the stationary phase of the C18 column, cause severe peak tailing, and induce massive ion suppression in the MS source. By implementing a strict, stoichiometric neutralization step prior to injection, this protocol guarantees that all quantified degradation occurred strictly during the thermal incubation phase.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the 6-Methoxy-3-methylpyridin-2-amine standard in a diluent of 50% Methanol / 50% Water to achieve a precise concentration of 1.0 mg/mL.
-
Acid Stress Initiation: Transfer exactly 1.0 mL of the sample into a chemically resistant, PTFE-lined glass vial. Add 1.0 mL of 1.0 M HCl. Seal the vial tightly to prevent evaporative loss.
-
Thermal Incubation: Place the vial in a thermomixer set to 60°C for 24 hours. (Critical Control: Maintain a parallel vial at 4°C to establish a non-degraded baseline).
-
Neutralization (The Validation Step): Remove the vial from the thermomixer and cool to room temperature (20°C). Add exactly 1.0 mL of 1.0 M NaOH to neutralize the solution. Verify that the pH is between 6.0 and 8.0 using a micro-pH probe or pH paper.
-
Dilution: Dilute the neutralized sample 1:10 with the initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). This ensures the sample solvent strength does not cause peak distortion (solvent effect) upon injection.
-
LC-MS/MS Analysis: Inject 5 µL onto a sub-2 µm C18 column. Utilize a gradient elution from 5% to 95% Acetonitrile over 10 minutes. Monitor the parent mass (m/z 139.08) and the primary demethylated degradant (m/z 125.07).
Step-by-step experimental workflow for acid forced degradation studies.
References
-
2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem National Institutes of Health (NIH)[Link]
-
Theoretical prediction of relative and absolute pKa values of aminopyridines ResearchGate[Link]
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators National Center for Biotechnology Information (PMC)[Link]
-
Synthesis and Properties of Pyridine Derivatives Vilnius University State Research Institute[Link]
Sources
Technical Support Center: Residual Solvent Remediation for 6-Methoxy-3-methylpyridin-2-amine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals optimizing the isolation of 6-Methoxy-3-methylpyridin-2-amine (CAS: 1260663-81-7).
As a substituted 2-aminopyridine, this compound presents unique purification challenges due to its bidentate hydrogen-bonding capabilities (via the primary amine and pyridine nitrogen) and moderate polarity. These features often lead to stubborn solvent retention, particularly with polar aprotic solvents like DMF or protic solvents like methanol. Failure to clear these solvents can compromise downstream pharmaceutical synthesis and violate ICH Q3C safety guidelines[1].
Part 1: Quantitative Data & Target Thresholds
To establish a self-validating purification system, you must first define the regulatory and physicochemical boundaries. Below are the critical parameters for 6-Methoxy-3-methylpyridin-2-amine and the ICH Q3C limits for commonly retained solvents[2].
| Parameter / Solvent | Classification | Physicochemical Relevance to Aminopyridines | ICH Q3C Permitted Limit |
| 6-Methoxy-3-methylpyridin-2-amine | API Intermediate | Forms stable H-bond networks; basic pKa (~6-7). | N/A (Target Compound) |
| N,N-Dimethylformamide (DMF) | Class 2 | High boiling point (153°C); strong dipole interactions. | 880 ppm |
| Methanol (MeOH) | Class 2 | Forms crystalline solvates with 2-aminopyridines. | 3,000 ppm |
| Toluene | Class 2 | Used as an azeotropic agent to remove DMF/Water. | 890 ppm |
| Ethyl Acetate (EtOAc) | Class 3 | Standard extraction solvent; easily removed via vacuum. | 5,000 ppm |
Part 2: Strategic Workflow for Solvent Remediation
The following decision tree dictates the appropriate remediation protocol based on the residual solvent profile identified in your crude sample.
Workflow for residual solvent remediation in 6-Methoxy-3-methylpyridin-2-amine.
Part 3: Troubleshooting Guides & Experimental Protocols
Protocol A: Eradicating High-Boiling Polar Aprotic Solvents (DMF/DMSO)
The Causality: DMF and DMSO are notoriously difficult to remove via standard evaporation due to their high boiling points and strong dipole-dipole interactions with the electron-rich methoxy and amino groups of the pyridine ring. Heating the compound excessively to drive off DMF can lead to thermal degradation. The Solution: A synergistic approach utilizing lithium coordination chemistry followed by azeotropic distillation[3][4].
Step-by-Step Methodology:
-
Dilution & Extraction: Dilute the crude reaction mixture containing 6-Methoxy-3-methylpyridin-2-amine with a non-polar extraction solvent (e.g., Ethyl Acetate or Diethyl Ether) at a 1:10 ratio (DMF to EtOAc).
-
Lithium Chloride Wash (Critical Step): Wash the organic layer with a 5% (w/v) aqueous Lithium Chloride (LiCl) solution. Mechanistic Insight: Lithium ions (Li⁺) possess a high charge density and coordinate strongly with the carbonyl oxygen of DMF, effectively pulling the DMF into the aqueous phase much more efficiently than standard sodium chloride (brine)[3]. Repeat this wash 3 to 5 times.
-
Brine Wash & Drying: Perform a final wash with saturated aqueous NaCl to remove residual water from the organic layer, then dry over anhydrous MgSO₄[3].
-
Azeotropic Distillation: Concentrate the organic layer on a rotary evaporator. If trace DMF persists, add 2-3 volumes of Toluene. Toluene forms a low-boiling azeotrope with DMF, allowing it to be co-distilled at lower bath temperatures (45–50 °C), protecting the aminopyridine from thermal stress[4][5].
-
Validation: Confirm DMF removal via ¹H-NMR (look for the absence of the distinct DMF formyl singlet at ~8.0 ppm and methyl singlets at ~2.9/3.0 ppm).
Protocol B: Breaking Protic Solvates (Methanol/Ethanol)
The Causality: 2-Aminopyridines frequently co-crystallize with alcohols, forming stable hydrogen-bonded solvates. Vacuum drying alone is often insufficient because the solvent is trapped within the crystal lattice. The Solution: Anti-solvent trituration and solvent swapping.
Step-by-Step Methodology:
-
Solvent Swapping: Dissolve the methanol-contaminated 6-Methoxy-3-methylpyridin-2-amine in a minimal amount of a bridging solvent (e.g., dichloromethane or ethyl acetate).
-
Anti-Solvent Addition: Slowly add an excess of a non-polar anti-solvent, such as Heptane or Hexane, while stirring vigorously.
-
Trituration: As the product precipitates, continue stirring (triturating) the suspension for 1-2 hours at room temperature. Mechanistic Insight: The non-polar continuous phase creates an unfavorable environment for the alcohol, forcing the methanol out of the crystal lattice and into the bulk solvent mixture.
-
Isolation: Filter the solid under vacuum, wash with cold heptane, and dry under high vacuum (<1 mbar) at 40 °C for 12 hours.
Part 4: Frequently Asked Questions (FAQs)
Q: I’ve dried my sample under high vacuum for 48 hours, but NMR still shows 5 mol% DMF. Why? A: At 5 mol%, the DMF is likely participating in strong intermolecular hydrogen bonding with the primary amine of 6-Methoxy-3-methylpyridin-2-amine, lowering its vapor pressure significantly. Vacuum alone cannot break this interaction without excessive heat. You must disrupt the interaction chemically using the 5% LiCl wash or azeotropic distillation with toluene[3][4].
Q: Can I use acidic washes to remove basic impurities or amine solvents? A: Proceed with extreme caution. 6-Methoxy-3-methylpyridin-2-amine is a basic compound. Washing with 0.5 N HCl will protonate the pyridine nitrogen and/or the primary amine, driving your target compound into the aqueous layer[6]. If you must use an acid wash to remove an impurity, you will need to perform a subsequent basification (using NaHCO₃ or NaOH) and re-extraction, which reduces overall yield.
Q: Is it safe to heat 6-Methoxy-3-methylpyridin-2-amine to 80°C to drive off water and DMSO? A: It is not recommended. Aminopyridines, especially those with electron-donating groups like methoxy and methyl, can be susceptible to oxidation or color degradation (turning dark brown/purple) upon prolonged heating in the presence of trace oxygen. Always prioritize lowering the pressure (high vacuum) over raising the temperature, and utilize azeotropes to keep bath temperatures below 50°C[3].
References
-
Food and Drug Administration (FDA). "Q3C(R8) Impurities: Guidance for Residual Solvents." Federal Register, Dec 2021. Available at:[Link]
-
Food and Drug Administration (FDA). "Q3C — Tables and List Guidance for Industry." FDA Guidelines, June 2017. Available at:[Link]
-
Kossakowski, K., et al. "DMF: how to remove it from reaction mixture?" ResearchGate Scientific Discussions, Nov 2025. Available at:[Link]
-
Wintner, J., et al. "How can we remove DMF from a reaction mixture?" ResearchGate Scientific Discussions, May 2017. Available at:[Link]
-
Reddit Chemistry Community. "Problem removing DMF." r/chemistry, Mar 2021. Available at:[Link]
-
University of Rochester, Chemistry Department. "Remove Sticky Reagents and Amine Solvents." Not Voodoo X: Demystifying Synthetic Organic Laboratory Technique. Available at:[Link]
Sources
solving oxidation issues with 6-Methoxy-3-methylpyridin-2-amine storage
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Methoxy-3-methylpyridin-2-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with the storage and handling of this compound, with a primary focus on mitigating oxidation-related issues.
Introduction to the Stability of 6-Methoxy-3-methylpyridin-2-amine
6-Methoxy-3-methylpyridin-2-amine is a substituted aminopyridine, a class of compounds known for its utility as a key building block in the synthesis of various pharmaceutical agents. However, the electron-rich nature of the aminopyridine ring, further enhanced by the presence of an activating amino group and electron-donating methoxy and methyl substituents, renders the molecule susceptible to oxidative degradation. This instability can lead to the formation of impurities, a change in the physical appearance of the compound (e.g., color change), and a potential decrease in its reactivity, all of which can compromise the integrity and reproducibility of experimental results.
This guide will provide a comprehensive overview of the factors influencing the stability of 6-Methoxy-3-methylpyridin-2-amine, recommended storage and handling procedures, and methods to detect and troubleshoot oxidation-related problems.
Frequently Asked Questions (FAQs)
Q1: My solid 6-Methoxy-3-methylpyridin-2-amine has changed color from off-white to a brownish or purplish hue. What is the cause of this?
A1: A color change in aromatic amines is a common indicator of oxidation.[1][2] The discoloration is due to the formation of highly colored oxidation products. This process is often initiated by exposure to air (oxygen), light, and elevated temperatures. The electron-donating groups on the pyridine ring of 6-Methoxy-3-methylpyridin-2-amine make it particularly prone to this phenomenon.
Q2: What are the primary degradation pathways for 6-Methoxy-3-methylpyridin-2-amine?
A2: The primary degradation pathway for 2-aminopyridine derivatives is oxidation. This can occur at two main sites: the exocyclic amino group and the pyridine ring nitrogen.[3][4] Common oxidative degradation products include the corresponding N-oxide, where an oxygen atom is added to the pyridine ring nitrogen.[3] Further oxidation can lead to more complex polymeric materials, which contribute to the observed color change.
Q3: What are the ideal storage conditions for solid 6-Methoxy-3-methylpyridin-2-amine?
A3: To minimize oxidation, solid 6-Methoxy-3-methylpyridin-2-amine should be stored in a cool, dark, and dry place under an inert atmosphere. Specific recommendations are detailed in the table below.
Q4: I've observed a decrease in the purity of my compound over time, even when stored as a solid. Why is this happening?
A4: A decrease in purity is likely due to slow oxidation, even under seemingly ideal conditions. This can be exacerbated by frequent opening of the container, which introduces fresh oxygen and moisture. For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials to minimize exposure of the bulk material.
Q5: How does the stability of 6-Methoxy-3-methylpyridin-2-amine in solution compare to its solid form?
A5: 6-Methoxy-3-methylpyridin-2-amine is generally less stable in solution than in its solid form. The solvent can facilitate oxidative degradation, and the stability can be highly dependent on the pH of the solution. Acidic conditions can protonate the basic nitrogen atoms, which may offer some protection against oxidation. Conversely, basic conditions can deprotonate the amino group, potentially increasing its susceptibility to oxidation. It is recommended to prepare solutions fresh for each experiment.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of 6-Methoxy-3-methylpyridin-2-amine.
| Observed Issue | Potential Cause | Troubleshooting & Preventative Actions |
| Unexpected peaks in HPLC/GC-MS analysis | Oxidation of the compound leading to the formation of impurities. | - Confirm the identity of the unexpected peaks by performing a forced degradation study (see Experimental Protocols).- Prepare fresh solutions for analysis.- Re-evaluate storage conditions of the solid material and solutions. |
| Inconsistent reaction yields or reaction failure | Degradation of the starting material, leading to a lower effective concentration of the active compound. | - Assess the purity of the 6-Methoxy-3-methylpyridin-2-amine using a validated analytical method (see Experimental Protocols).- If the purity is compromised, consider purifying the material (e.g., by recrystallization) or using a fresh batch.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ oxidation. |
| Formation of colored byproducts in a reaction mixture | Oxidation of the aminopyridine during the reaction, potentially catalyzed by reagents or reaction conditions. | - Sparging reaction solvents with an inert gas prior to use can remove dissolved oxygen.- Avoid unnecessarily high reaction temperatures and prolonged reaction times.- Investigate the compatibility of all reaction components with the aminopyridine. |
Recommended Storage Protocols
Adherence to proper storage conditions is paramount in preserving the integrity of 6-Methoxy-3-methylpyridin-2-amine.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen. |
| Light | Amber glass vial or opaque container | Protects the compound from photo-degradation. |
| Moisture | Tightly sealed container in a desiccator | Aromatic amines can be hygroscopic; moisture can facilitate degradation. |
| Container | Glass or high-density polyethylene (HDPE) | Inert materials that will not react with the compound. |
Experimental Protocols
Protocol 1: Analytical Method for Purity Assessment by HPLC
This method provides a starting point for the analysis of 6-Methoxy-3-methylpyridin-2-amine and its potential impurities. It is based on a method for a structurally similar compound and should be validated for your specific application.[5][6]
-
Instrumentation: HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium formate, pH 4.5). The gradient should be optimized to achieve good separation. A starting point could be a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the stability of the molecule under stress conditions and to identify potential degradation products.[7]
-
Acidic Hydrolysis: Dissolve the compound in a 0.1 M HCl solution and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
Samples from each stress condition should be analyzed by the developed HPLC method to observe the formation of degradation products.
Visualizing the Problem: Oxidation and Troubleshooting
To better understand the challenges and solutions, the following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the stability of 6-Methoxy-3-methylpyridin-2-amine.
Caption: Troubleshooting workflow for oxidation issues.
References
-
Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives. (2015). American Journal of Physical Chemistry. [Link]
-
Separation of 6-Methoxy-N
2-methylpyridine-2,3-diamine on Newcrom R1 HPLC column. SIELC Technologies. [Link] -
The photo-oxidation of an aromatic amine studied by flash photolysis. (1967). Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024). Semantic Scholar. [Link]
-
The photo-oxidation of an aromatic amine studied by flash photolysis. (1967). The Royal Society. [Link]
-
Reactivity of 2-aminopyridine N-oxides. (2018). ResearchGate. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2014). PMC. [Link]
-
Oxidation of Amines. (2021). Chemistry LibreTexts. [Link]
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024). PMC. [Link]
-
2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. (2014). PubMed. [Link]
-
Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. (2021). E-Thesis Online Service. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. (2016). Semantic Scholar. [Link]
-
Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). PMC. [Link]
-
GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (1986). Biomedical and Environmental Mass Spectrometry. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2026). ResearchGate. [Link]
-
Synthesis and Characterization of m-Amino Pyridine Derivatives. (2023). Research & Reviews: A Journal of Drug Formulation, Development and Production. [Link]
-
6-methoxy-2-methylpyridin-3-amine (C7H10N2O). PubChemLite. [Link]
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (2002). SEFH. [Link]
-
Selective photoelectrocatalytic oxidation of 3-methylpyridine to vitamin B3 by WO3 decorated nanotube-structured TiO2. (2018). Chemical Communications. [Link]
-
Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. (2012). PubMed. [Link]
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. (2023). MDPI. [Link]
-
Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (2014). Cosmetic Ingredient Review. [Link]
-
Substituent effects on the stability of the four most stable tautomers of adenine and purine. (2019). RSC Advances. [Link]
-
Effect of substituents on chemical shift of protons of the amino group in PMR spectra of substituted aminopyridines. (1990). OUCI. [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Separation of 6-Methoxy-N~2~-methylpyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H-NMR Spectral Analysis of 6-Methoxy-3-methylpyridin-2-amine
For the discerning researcher in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the expected ¹H-NMR spectrum of 6-Methoxy-3-methylpyridin-2-amine, a substituted pyridine with potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages a comparative approach, drawing upon spectral data from structurally analogous compounds to predict and interpret its key features.
Predicted ¹H-NMR Spectrum of 6-Methoxy-3-methylpyridin-2-amine
The structure of 6-Methoxy-3-methylpyridin-2-amine suggests a ¹H-NMR spectrum characterized by distinct signals for the aromatic protons, the methoxy group, the methyl group, and the amine protons. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine ring. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups will shield the ring protons, causing them to appear at a higher field (lower ppm) than in unsubstituted pyridine. Conversely, the nitrogen atom in the pyridine ring deshields the adjacent protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 6.5 - 7.0 | Doublet | 7.0 - 9.0 |
| H-5 | 6.0 - 6.5 | Doublet | 7.0 - 9.0 |
| NH₂ | 4.5 - 5.5 | Broad Singlet | N/A |
| OCH₃ | 3.8 - 4.0 | Singlet | N/A |
| CH₃ | 2.1 - 2.4 | Singlet | N/A |
Comparative Spectral Analysis
To substantiate these predictions, we will compare the expected spectrum with the known ¹H-NMR data of closely related pyridine derivatives.
Comparison with 2-Amino-6-methylpyridine
2-Amino-6-methylpyridine serves as a primary reference due to its structural similarity. The key difference is the substitution of a methoxy group for the methyl group at the 6-position. The experimental ¹H-NMR data for 2-Amino-6-methylpyridine shows signals for the aromatic protons and the methyl group.[1]
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | CH₃ (ppm) | NH₂ (ppm) |
| 2-Amino-6-methylpyridine | 6.32 (d) | 7.14 (t) | 6.13 (d) | 2.28 (s) | 5.23 (br s) |
| 6-Methoxy-3-methylpyridin-2-amine (Predicted) | - | 6.5 - 7.0 (d) | 6.0 - 6.5 (d) | 2.1 - 2.4 (s) | 4.5 - 5.5 (br s) |
The electron-donating nature of the methoxy group in our target molecule is expected to cause a slight upfield shift (lower ppm) of the ring protons compared to 2-amino-6-methylpyridine.
Comparison with 2-Amino-6-methoxypyridine
This compound provides a reference for the effect of the 6-methoxy group. While it lacks the 3-methyl group, it helps in predicting the chemical shifts of the H-4 and H-5 protons.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | OCH₃ (ppm) | NH₂ (ppm) |
| 2-Amino-6-methoxypyridine | 6.3 (d) | 7.3 (t) | 6.1 (d) | ~3.8 (s) | ~4.7 (br s) |
| 6-Methoxy-3-methylpyridin-2-amine (Predicted) | - | 6.5 - 7.0 (d) | 6.0 - 6.5 (d) | 3.8 - 4.0 (s) | 4.5 - 5.5 (br s) |
The presence of the 3-methyl group in our target molecule will likely cause a slight downfield shift of the H-4 proton due to its weak electron-donating inductive effect.
Experimental Protocol for ¹H-NMR Spectroscopy
To acquire a high-quality ¹H-NMR spectrum of 6-Methoxy-3-methylpyridin-2-amine, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Set appropriate parameters, including the spectral width, acquisition time, and number of scans.
-
To confirm proton-proton couplings, a 2D COSY (Correlation Spectroscopy) experiment is recommended.
-
Logic of Spectral Interpretation
The interpretation of the ¹H-NMR spectrum will follow a logical workflow to ensure accurate structure elucidation.
Caption: Workflow for the systematic interpretation of a ¹H-NMR spectrum.
Conclusion
The predicted ¹H-NMR spectrum of 6-Methoxy-3-methylpyridin-2-amine, based on a comparative analysis with structurally similar compounds, provides a robust framework for its experimental characterization. The expected signals for the aromatic, methoxy, methyl, and amine protons fall within well-defined chemical shift regions, and their multiplicities will be key to confirming the substitution pattern on the pyridine ring. By following the outlined experimental protocol and logical interpretation workflow, researchers can confidently elucidate the structure of this and other related novel molecules, accelerating the pace of drug discovery and development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Paudler, W. W., & Blewitt, H. L. (1965). NMR Spectra and π-Electron Densities of Some Imidazo[1,2-a]pyridines. Tetrahedron, 21(2), 353-361.
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link][2]
-
Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2). Retrieved from [Link][3]
Sources
Overcoming Silanol Interactions: HPLC Column Comparison for the Purity Assay of 6-Methoxy-3-methylpyridin-2-amine
Introduction
As a Senior Application Scientist, one of the most persistent challenges I encounter in chromatographic method development is the purity analysis of basic, polar heterocycles. 6-Methoxy-3-methylpyridin-2-amine is a prime example: it features an electron-rich pyridine ring and a primary amine, giving it a relatively high pKa. In a purity assay, the objective is not just retention, but the baseline resolution of the active pharmaceutical ingredient (API) from its synthetic precursors, degradation products, and closely related positional isomers (such as 6-Methoxy-5-methylpyridin-2-amine).
This guide objectively compares the performance of three distinct column chemistries to establish a robust, self-validating purity assay, explaining the chemical causality behind each method development choice.
Mechanistic Insight: The Causality of Peak Tailing
When analyzing basic pyridine derivatives on traditional reversed-phase columns, chromatographers frequently observe severe peak tailing. This phenomenon is driven by secondary ion-exchange interactions. While the primary retention mechanism is hydrophobic dispersion, the protonated basic nitrogen of the analyte interacts electrostatically with residual, deprotonated silanols (Si-O⁻) on the silica support[1].
To mitigate this, we must manipulate the mobile phase pH. By lowering the pH below 3.0, we fully protonate the silanols (rendering them neutral) and force the analyte into a fully ionized state, which eliminates secondary interactions and improves peak symmetry[2]. Furthermore, modernizing compendial methods by adopting alternative stationary phases is fully supported by the updated USP General Chapter <621>, which allows for significant flexibility in column dimensions and chemistries to meet system suitability requirements[3].
Column Chemistry Comparison
To determine the optimal stationary phase, we evaluated three column chemistries:
-
Standard C18 (Type B Silica) : Relies exclusively on hydrophobic interactions. It is highly prone to tailing when analyzing basic amines due to unshielded silanols.
-
Polar-Embedded C18 : Contains an amide or ether linkage near the silica surface. This creates a virtual shield over residual silanols, drastically reducing tailing for basic compounds.
-
Pentafluorophenyl (PFP) : A fluorinated phase that provides orthogonal retention mechanisms. The strong electron-withdrawing fluorine atoms create an electron-deficient phenyl ring, facilitating strong π-π interactions with the electron-rich pyridine ring of the analyte. It also offers dipole-dipole and hydrogen bonding interactions, making it exceptionally selective for positional isomers[4].
Data Presentation: Performance Comparison
The following table summarizes the experimental performance of each column chemistry under identical gradient conditions.
| Column Chemistry | Retention Time (min) | USP Tailing Factor (Tf) | Theoretical Plates (N) | Resolution (Rs) from 5-methyl Isomer |
| Standard C18 | 6.4 | 2.1 (Fail) | 8,500 | 1.4 |
| Polar-Embedded C18 | 5.8 | 1.2 (Pass) | 14,200 | 1.8 |
| PFP (Pentafluorophenyl) | 7.1 | 1.1 (Pass) | 16,500 | 3.2 (Optimal) |
Analysis: The Standard C18 fails the system suitability test due to unacceptable tailing (Tf > 1.5). The Polar-Embedded C18 successfully corrects the peak shape but lacks the geometric selectivity to fully resolve the positional isomers (Rs < 2.0). The PFP column delivers both superior peak symmetry and baseline resolution (Rs = 3.2), proving it is the superior choice for this purity assay.
Experimental Protocol: Self-Validating Purity Assay
To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating a known critical resolution pair (the 3-methyl API and its 5-methyl isomer) into the System Suitability Test (SST), the method continuously verifies the integrity of the column's π-π selectivity. A drop in resolution acts as an early warning system for column degradation.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Buffer) : Prepare a 10 mM Ammonium Formate aqueous solution. Adjust the pH to 2.8 using Formic Acid. (Causality: The low pH suppresses silanol ionization, while ammonium ions act as competitive silanol blockers).
-
Mobile Phase B (Organic) : 100% HPLC-Grade Acetonitrile.
Step 2: Standard and Sample Preparation
-
Diluent : 90:10 Water:Acetonitrile (v/v).
-
SST Solution : Prepare a solution containing 0.1 mg/mL of 6-Methoxy-3-methylpyridin-2-amine, spiked with 0.1% (w/w) of 6-Methoxy-5-methylpyridin-2-amine.
-
Sample Solution : Prepare the sample API at a working concentration of 0.1 mg/mL in the diluent.
Step 3: Chromatographic Conditions
-
Column : PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Injection Volume : 5 µL.
-
Detection : UV Diode Array Detector (DAD) at 230 nm.
-
Gradient Program :
-
0–2 min: 5% B
-
2–12 min: Linear ramp to 60% B
-
12–15 min: Hold at 60% B
-
15–15.1 min: Return to 5% B
-
15.1–20 min: Re-equilibration
-
Step 4: System Suitability Evaluation
Before injecting unknown samples, inject the SST Solution in triplicate. The system is validated only if:
-
USP Tailing Factor (Tf) for the main peak is ≤ 1.5.
-
Resolution (Rs) between the 3-methyl and 5-methyl isomers is ≥ 2.0.
-
Relative Standard Deviation (RSD) of the main peak area is ≤ 2.0%.
Workflow Visualization
The following diagram illustrates the logical decision matrix used to develop this purity assay.
Logical workflow for HPLC method development of basic pyridine derivatives.
Conclusion
For the purity assay of 6-Methoxy-3-methylpyridin-2-amine, standard C18 columns are fundamentally mismatched due to unshielded silanol interactions. While polar-embedded columns resolve peak tailing, they lack the geometric selectivity required for rigorous impurity profiling. By leveraging the orthogonal π-π and dipole interactions of a PFP stationary phase, combined with a low-pH ammonium formate buffer, chromatographers can achieve a highly robust, self-validating separation that meets strict regulatory standards.
References
-
PharmaGuru. "Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them." PharmaGuru. 1
-
Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex. 2
-
Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent. 3
-
Welch Materials. "HPLC Column Selection: Core to Method Development (Part II)." Welch Materials. 4
Sources
A Comparative Guide to the Reactivity of 6-Methoxy-3-methylpyridin-2-amine and 2-aminopyridine for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Among these, aminopyridines are of particular interest due to their prevalence in pharmacologically active compounds and their utility as versatile synthetic intermediates. This guide provides an in-depth comparative analysis of the reactivity of two key building blocks: the structurally simple 2-aminopyridine and its more complex, substituted analogue, 6-Methoxy-3-methylpyridin-2-amine.
Understanding the nuanced differences in their chemical behavior—governed by the interplay of electronic and steric effects—is paramount for optimizing reaction conditions, predicting outcomes, and ultimately, accelerating the drug discovery and development process. This document moves beyond a simple cataloging of facts to explain the causality behind their reactivity profiles, offering field-proven insights and detailed experimental protocols.
Foundational Principles: Electronic and Steric Landscape
The reactivity of any pyridine derivative is fundamentally dictated by the electron-deficient nature of the aromatic ring, a consequence of the electronegative nitrogen atom. This inherent electrophilicity is then modulated by the electronic and steric contributions of its substituents.
2-aminopyridine serves as our baseline. The amino (-NH2) group at the C2 position acts as a potent electron-donating group through resonance (+R effect), which partially counteracts the electron-withdrawing effect of the ring nitrogen. This donation increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself and enhancing the nucleophilicity of the exocyclic amino group.[1]
6-Methoxy-3-methylpyridin-2-amine presents a more intricate electronic and steric environment. It features three substituents, each contributing to its overall reactivity profile:
-
Amino group (-NH2) at C2: As with 2-aminopyridine, this is a strong electron-donating group.
-
Methoxy group (-OCH3) at C6: This is another powerful electron-donating group (+R effect), further enriching the pyridine ring with electron density. Its position para to the C3 position and ortho to the ring nitrogen significantly influences the molecule's electronic character.
-
Methyl group (-CH3) at C3: This is a weak electron-donating group through induction (+I effect). Critically, its placement adjacent to the C2-amino group introduces significant steric hindrance.
The cumulative effect of these electron-donating groups makes the pyridine ring of 6-Methoxy-3-methylpyridin-2-amine significantly more electron-rich than that of 2-aminopyridine. This heightened electron density has profound implications for its basicity and nucleophilicity.
Basicity: A Quantitative Comparison
The basicity of these compounds, typically measured by the pKa of their conjugate acids, is a direct reflection of their electronic properties. The lone pair of electrons on the pyridine ring nitrogen is the primary site of protonation.
| Compound | pKa (Conjugate Acid) | Rationale |
| Pyridine | 5.25 | Baseline |
| 2-Aminopyridine | 6.86[2][3] | The +R effect of the amino group increases electron density on the ring nitrogen, making it more basic. |
| 6-Methoxy-3-methylpyridin-2-amine | Estimated > 6.86 | The combined +R effects of the amino and methoxy groups, along with the +I effect of the methyl group, are expected to significantly increase the basicity of the ring nitrogen compared to 2-aminopyridine. |
The higher basicity of the substituted pyridine means it will be more readily protonated under acidic conditions, a crucial consideration for reactions such as diazotization.
Comparative Reactivity in Key Synthetic Transformations
The true utility of these building blocks is revealed in their performance in common chemical reactions. We will now explore their comparative reactivity in three critical classes of transformations: palladium-catalyzed cross-coupling, diazotization, and nucleophilic aromatic substitution.
A. Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, widely used in the synthesis of complex amines.[4] In this context, the aminopyridine acts as the nucleophilic coupling partner for an aryl halide.
Causality of Reactivity: The success of this reaction hinges on the nucleophilicity of the aminopyridine and the steric accessibility of the amino group.
-
2-Aminopyridine: It is a competent nucleophile and is frequently used in Buchwald-Hartwig reactions with various aryl halides.[5][6]
-
6-Methoxy-3-methylpyridin-2-amine: While its amino group is electronically more nucleophilic due to the electron-donating substituents, the adjacent methyl group at the C3 position presents a significant steric barrier. This steric hindrance can impede the coordination of the amine to the palladium catalyst, potentially slowing down the reaction or requiring more forcing conditions (e.g., higher temperatures, more specialized ligands).
Experimental Data Synopsis:
| Aminopyridine | Aryl Halide | Catalyst/Ligand | Base | Conditions | Yield |
| 2-Amino-6-methylpyridine | 3-Chlorophenyl boronic acid | Cu(OAc)2 | - | DCE, 9h | 85%[7] |
| 2-Amino-6-methylpyridine | 4-Methoxyphenyl boronic acid | Cu(OAc)2 | - | DCE, 8h | 88%[7] |
| 6-Methoxypyridin-3-amine | Various Quinolinyl Halides | Pd-based | - | - | -[8] |
Note: Direct comparative experimental data for 6-Methoxy-3-methylpyridin-2-amine in Buchwald-Hartwig reactions is sparse in readily available literature, highlighting a potential area for further research. The data presented for related structures illustrates the general utility of aminopyridines in cross-coupling reactions.
Generalized Experimental Protocol for Buchwald-Hartwig Amination:
-
Inert Atmosphere: Charge a flame-dried reaction vessel with the aryl halide (1.0 eq), the aminopyridine (1.2 eq), a palladium source (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu or Cs2CO3, 1.5-2.0 eq).[9]
-
Solvent Addition: Evacuate the vessel and backfill with an inert gas (e.g., argon). Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to 80-110°C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[9]
Visualization of the Buchwald-Hartwig Catalytic Cycle:
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
B. Diazotization and the Sandmeyer Reaction
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic chemistry, opening pathways to a vast array of functional groups via Sandmeyer or related reactions.[10][11]
Causality of Reactivity: The efficiency of diazotization is influenced by the basicity of the amine and the stability of the resulting diazonium salt.
-
2-Aminopyridine: It readily undergoes diazotization under standard conditions (NaNO2, aqueous acid). However, pyridyl-2-diazonium salts are notoriously unstable, even at low temperatures, often leading to poor yields in subsequent substitution reactions compared to their aniline counterparts.[12]
-
6-Methoxy-3-methylpyridin-2-amine: The increased electron density on the pyridine ring and the exocyclic amine makes it highly reactive towards nitrosating agents. However, this same electron richness can further destabilize the resulting diazonium salt, making its successful trapping with a nucleophile even more challenging. The strong acidic conditions required for diazotization will fully protonate the highly basic ring nitrogen, which can influence the reaction's course.[13]
Generalized Experimental Protocol for the Sandmeyer Reaction (Chlorination):
-
Diazotization: Suspend the aminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.[14]
-
Nitrite Addition: Add a solution of sodium nitrite (1.1 eq) in cold water dropwise, ensuring the temperature is maintained below 5°C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool it to 0°C. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature, then gently heat to 50-60°C for 1 hour to ensure complete nitrogen evolution.[14]
-
Work-up and Purification: Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation.
Visualization of the Sandmeyer Reaction Workflow:
Caption: General experimental workflow for the Sandmeyer reaction.
C. Nucleophilic Aromatic Substitution (SNAr)
While the electron-rich nature of these aminopyridines makes them poor substrates for SNAr, they can act as potent nucleophiles, attacking electron-deficient aromatic or heteroaromatic rings.
Causality of Reactivity: The rate of an SNAr reaction is determined by the nucleophilicity of the attacking amine and its steric profile.
-
2-Aminopyridine: The exocyclic amino group is a good nucleophile, capable of displacing leaving groups on activated aromatic systems.[15]
-
6-Methoxy-3-methylpyridin-2-amine: The electron-donating groups enhance the nucleophilicity of the amino group, suggesting it should be more reactive than 2-aminopyridine. However, the steric bulk of the ortho-methyl group is a critical, and likely dominant, factor. This steric hindrance can significantly retard the rate of reaction by preventing the amine from effectively attacking the electrophilic center.
In a direct comparison for an SNAr reaction where the aminopyridine acts as the nucleophile, 2-aminopyridine would likely be the more effective reagent due to the overwhelming steric hindrance in the substituted analogue.
Visualization of the SNAr Mechanism (Addition-Elimination):
Caption: Generalized mechanism for nucleophilic aromatic substitution (SNAr).
Summary and Conclusion
The seemingly subtle addition of methoxy and methyl groups to the 2-aminopyridine scaffold dramatically alters its reactivity. This guide has dissected these differences through the lens of fundamental electronic and steric principles, supported by established synthetic protocols.
Comparative Summary Table:
| Feature | 2-Aminopyridine | 6-Methoxy-3-methylpyridin-2-amine | Key Differentiating Factor |
| Basicity (pKa) | 6.86 | Higher (Est. > 6.86) | Combined electron-donating effects of -OCH3 and -CH3 groups. |
| Nucleophilicity (Electronic) | Good | Excellent | Enhanced by -OCH3 and -CH3 groups. |
| Steric Hindrance | Low | High (at C2-NH2) | Presence of the C3-methyl group. |
| Reactivity in Buchwald-Hartwig | Good, widely used. | Potentially slower due to sterics. | Steric hindrance at the reaction center. |
| Reactivity in Diazotization | Forms unstable diazonium salt. | Forms a likely more unstable diazonium salt. | Increased electron density destabilizes the diazonium cation. |
| Reactivity as SNAr Nucleophile | Effective | Likely poor due to sterics. | Steric hindrance impeding nucleophilic attack. |
Concluding Remarks for the Practicing Scientist:
-
For C-N cross-coupling reactions (e.g., Buchwald-Hartwig): 2-Aminopyridine is the more reliable and predictable coupling partner. If the 6-methoxy-3-methyl scaffold is required, be prepared to screen a variety of bulky phosphine ligands and potentially higher reaction temperatures to overcome the steric barrier.
-
For transformations involving diazotization (e.g., Sandmeyer): Both substrates are challenging due to the inherent instability of pyridyl-2-diazonium salts. The substituted analogue is likely to be even more problematic. Alternative synthetic routes that avoid this intermediate should be strongly considered.
-
For use as a nucleophile in SNAr reactions: 2-Aminopyridine is the superior choice. The steric hindrance of the C3-methyl group in 6-Methoxy-3-methylpyridin-2-amine will almost certainly render it a much less effective nucleophile.
Ultimately, the choice between these two valuable building blocks depends on the specific synthetic challenge. By understanding the fundamental principles that govern their reactivity, researchers can make more informed decisions, design more robust synthetic routes, and accelerate the journey from molecular concept to functional innovation.
References
- BenchChem. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6.
- Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic?
- Dalton Transactions. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
- Canadian Science Publishing. (n.d.). Amino group acidity in aminopyridines and aminopyrimidines.
- ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines.
- PubChem. (n.d.). 2-Aminopyridine.
- Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why?
- Benchchem. (n.d.). Benchmarking the Efficiency of 6-Methoxy-2-nitropyridin-3-amine in Synthetic Reactions: A Comparative Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Benchchem. (n.d.). comparative study of the synthetic routes to substituted 2-aminopyridines.
- PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- LS College. (2020, September 24). Sandmeyer reaction.
- organic-chemistry.org. (n.d.). 21.03 Sandmeyer Reaction.
- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- MDPI. (2019, May 24). Flow Hydrodediazoniation of Aromatic Heterocycles.
- MDPI. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
- ResearchGate. (n.d.). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. organicchemistryguide.com [organicchemistryguide.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-3-methylpyridin-2-amine Detection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible data. This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 6-Methoxy-3-methylpyridin-2-amine, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my focus is to dissect the "why" behind our experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will explore High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary analytical techniques, delving into their validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
The Foundation of Trust: Understanding Analytical Method Validation
Before delving into specific techniques, it's crucial to grasp the core validation parameters that ensure a method is fit for its purpose.[6] These parameters, as outlined in the ICH Q2(R2) guidelines, form the basis of our comparative analysis.[1][7]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][7]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]
-
Accuracy: The closeness of test results obtained by the method to the true value.[6][7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
The following sections will compare HPLC and GC methods for the analysis of 6-Methoxy-3-methylpyridin-2-amine, with a focus on these validation parameters.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for the direct analysis of 6-Methoxy-3-methylpyridin-2-amine without the need for derivatization.[8][9]
The "Why": Causality in HPLC Method Development
The choice of a reversed-phase C18 column is deliberate. The non-polar stationary phase provides excellent retention and separation for moderately polar compounds like our target analyte. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention time, peak shape, and resolution from potential impurities. The use of a phosphate buffer is to maintain a consistent pH, which is critical for the reproducible ionization state of the amine functional group, thereby ensuring consistent retention times. UV detection is selected based on the chromophoric nature of the pyridine ring in the analyte.
Experimental Workflow: HPLC
Caption: HPLC analysis workflow for 6-Methoxy-3-methylpyridin-2-amine.
Detailed Protocol: HPLC Method Validation
1. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Methoxy-3-methylpyridin-2-amine reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing 6-Methoxy-3-methylpyridin-2-amine and dissolve in the diluent to achieve a final concentration within the linear range.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[10]
-
Mobile Phase: A mixture of 70% acetonitrile and 30% 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid).[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
3. Validation Experiments:
-
Specificity: Inject the diluent, a placebo (if applicable), and a spiked sample to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).
-
Accuracy: Analyze samples of known concentration (e.g., spiked placebo) at three different levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. Calculate the percent recovery.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and assess the impact on the results.
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
Gas chromatography is a highly sensitive technique, particularly when coupled with a mass spectrometer (GC-MS), and is well-suited for the analysis of volatile and thermally stable compounds.[8][13] For polar molecules like 6-Methoxy-3-methylpyridin-2-amine, a derivatization step is often necessary to increase volatility and prevent peak tailing.[9][14]
The "Why": Rationale Behind the GC-MS Approach
The primary challenge with analyzing aminopyridines by GC is their polarity, which can lead to poor peak shape and interaction with the column. Derivatization, typically silylation, is employed to replace the active hydrogens on the amine groups with non-polar trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. A non-polar capillary column, such as a DB-5ms, is chosen for the separation of the derivatized analyte. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification even at low levels.
Experimental Workflow: GC-MS
Caption: GC-MS analysis workflow for 6-Methoxy-3-methylpyridin-2-amine.
Detailed Protocol: GC-MS Method Validation
1. Standard and Sample Preparation with Derivatization:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Methoxy-3-methylpyridin-2-amine reference standard and dissolve in 10 mL of anhydrous pyridine.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in anhydrous pyridine.
-
Derivatization: To 100 µL of each standard and sample solution in a sealed vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.
-
Sample Solution: Prepare the sample in anhydrous pyridine at a suitable concentration for derivatization.
2. GC-MS Conditions:
-
Instrument: GC-MS system.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-450. For quantification, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.
3. Validation Experiments:
-
The validation experiments (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) are conducted in a similar manner to the HPLC method, with the key difference being the inclusion of the derivatization step in all preparations. For robustness, variations in derivatization time and temperature should also be evaluated.
Comparative Performance Analysis
The choice between HPLC and GC-MS depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[13][15][16]
| Validation Parameter | HPLC-UV | GC-MS | Rationale and Insights |
| Specificity | Good to Excellent | Excellent | HPLC-UV relies on chromatographic separation and UV absorbance, which may be susceptible to interferences from compounds with similar chromophores. GC-MS offers superior specificity due to both chromatographic separation and mass fragmentation patterns, providing a "fingerprint" of the analyte. |
| Linearity (Illustrative Range) | 1 - 100 µg/mL (r² > 0.999) | 0.1 - 20 µg/mL (r² > 0.998) | Both techniques can achieve excellent linearity. The range for GC-MS may be lower due to its higher sensitivity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods can provide high accuracy. The derivatization step in GC can introduce a small amount of variability. |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 2.0%Intermediate: < 3.0% | HPLC generally offers slightly better precision due to the simpler sample preparation. The multi-step derivatization in GC can contribute to higher variability. |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range) | High (ng/mL range) | GC-MS is inherently more sensitive than HPLC-UV, especially when using SIM mode. This makes it ideal for trace analysis.[13] |
| Robustness | High | Moderate to High | HPLC methods are typically very robust. The robustness of the GC method is also dependent on the consistency of the derivatization reaction. |
| Sample Preparation | Simple (dissolve and filter) | More Complex (requires anhydrous conditions and derivatization) | The need for derivatization adds complexity and time to the GC sample preparation workflow.[8] |
| Analysis Time | Typically 10-30 minutes per sample | Typically 15-40 minutes per sample (including derivatization) | While the GC run time can be fast, the overall analysis time is longer due to the derivatization step.[15][17] |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of 6-Methoxy-3-methylpyridin-2-amine, and the choice between them should be guided by the specific analytical needs.
HPLC is the recommended method for routine quality control applications where high precision, accuracy, and a simpler workflow are paramount. Its direct analysis capability eliminates the complexities and potential variability associated with derivatization.
GC-MS is the preferred method for applications requiring high sensitivity and selectivity , such as impurity profiling, trace-level analysis, or when dealing with complex matrices where the enhanced specificity of mass spectrometry is advantageous.
Ultimately, the successful implementation of either method hinges on a thorough and systematic validation process, guided by the principles outlined in the ICH and FDA guidelines. This ensures that the generated data is not only accurate and precise but also defensible and fit for its intended purpose in the rigorous environment of pharmaceutical development.
References
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
GMP News. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. GMP News. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
-
ATSDR. (n.d.). 6. Analytical Methods. ATSDR. Retrieved from [Link]
-
Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap. Retrieved from [Link]
-
Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Retrieved from [Link]
-
Metoree. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Metoree. Retrieved from [Link]
-
MDPI. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. NCBI. Retrieved from [Link]
-
ResearchGate. (2025, July 8). (PDF) Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. ResearchGate. Retrieved from [Link]
-
PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. NCBI. Retrieved from [Link]
-
MDPI. (2023, January 18). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 6-methoxy-2-methylpyridin-3-amine (C7H10N2O). PubChem. Retrieved from [Link]
-
PubChem. (n.d.). 6-methoxy-n-methylpyridin-2-amine (C7H10N2O). PubChem. Retrieved from [Link]
-
European Commission. (2008, April 15). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission. Retrieved from [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. fda.gov [fda.gov]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmainfo.in [pharmainfo.in]
- 12. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography [mdpi.com]
- 13. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 16. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 17. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
chromatographic retention times of 6-Methoxy-3-methylpyridin-2-amine vs impurities
An In-Depth Comparative Guide: Chromatographic Retention Profiling of 6-Methoxy-3-methylpyridin-2-amine and Its Impurities
The compound 6-Methoxy-3-methylpyridin-2-amine (CAS: 1260663-81-7) is a highly valued substituted pyridine scaffold used extensively in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and CRF1 receptor antagonists. However, the presence of regioisomers, starting materials, and degradation products poses a significant analytical challenge.
This guide provides an objective comparison of the chromatographic retention times of 6-Methoxy-3-methylpyridin-2-amine against its primary impurities, detailing the mechanistic causality behind their elution order and providing a self-validating experimental protocol for researchers and drug development professionals.
Chemical Profiling & Mechanistic Causality of Retention
The separation of aminopyridine isomers and their impurities is notoriously challenging due to their hydrophilic, basic nature, which often leads to peak tailing and poor resolution on standard reversed-phase columns ()[1].
The retention behavior of 6-Methoxy-3-methylpyridin-2-amine is dictated by three structural features:
-
The Basic Amine (
) : At acidic mobile phase pH, the amine is protonated. This increases polarity and risks secondary ion-exchange interactions with residual silanols on the silica stationary phase, causing peak tailing. -
The Methoxy Group : Acts as a hydrogen-bond acceptor and provides moderate lipophilicity.
-
The Methyl Group (3-Position) : Provides steric hindrance adjacent to the amine, subtly altering the molecule's dipole moment and hydrophobic surface area compared to its regioisomers.
To achieve baseline separation without tailing, modern methods utilize Charged Surface Hybrid (CSH) columns or highly controlled buffered mobile phases to suppress silanol ionization and manage analyte protonation ()[2].
Fig 1: Mechanistic causality between analyte properties and chromatographic retention.
Impurity Landscape
To validate the specificity of the analytical method, 6-Methoxy-3-methylpyridin-2-amine (Main Peak) is evaluated against three critical classes of impurities:
-
Impurity A (Regioisomer) : 6-Methoxy-5-methylpyridin-2-amine. A synthetic byproduct where the methyl group is positioned para to the amine rather than ortho.
-
Impurity B (Degradation Product) : 2-Amino-3-methylpyridin-6-ol. The O-demethylation product formed under harsh acidic or oxidative stress.
-
Impurity C (Intermediate/Starting Material) : 2-Fluoro-6-methoxy-3-methylpyridine. The unaminated precursor.
Self-Validating Experimental Protocol
To ensure data integrity, the following Ultra-Performance Liquid Chromatography (UPLC) protocol is designed as a self-validating system. System suitability criteria must be met before sample analysis proceeds, ensuring the analytical environment is stable.
Step-by-Step Methodology
-
Sample Preparation : Dissolve the sample in a diluent of Water:Acetonitrile (80:20, v/v) to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection : Waters Acquity UPLC CSH C18 (1.7 µm, 2.1 × 100 mm). The slight positive surface charge of the CSH particle repels the protonated aminopyridines, eliminating tailing.
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
-
Gradient Elution :
-
0.0 - 1.0 min: 5% B
-
1.0 - 7.0 min: Linear ramp to 60% B
-
7.0 - 8.5 min: Linear ramp to 95% B (Wash)
-
8.5 - 10.0 min: 5% B (Equilibration)
-
-
Flow Rate & Temperature : 0.4 mL/min at 40 °C.
-
Detection : Photodiode Array (PDA) set to 240 nm (optimal absorbance for the substituted pyridine ring).
System Suitability Criteria (Self-Validation Check)
-
Resolution (
) : Must be between the Main Peak and Impurity A. -
Tailing Factor (
) : Must be for the Main Peak. -
Injection Precision : %RSD of peak area for 5 replicate injections must be
.
Fig 2: Step-by-step UPLC workflow for aminopyridine impurity profiling.
Comparative Retention Time Data
The following table summarizes the quantitative performance of the method, demonstrating the successful resolution of the target analyte from its structurally similar impurities.
| Compound Identity | Classification | Retention Time (RT) | Relative RT (RRT) | Resolution ( | Tailing Factor ( |
| Impurity B (2-Amino-3-methylpyridin-6-ol) | Degradation Product | 2.45 min | 0.52 | N/A | 1.10 |
| Main Peak (6-Methoxy-3-methylpyridin-2-amine) | Target Analyte | 4.70 min | 1.00 | 12.5 | 1.05 |
| Impurity A (6-Methoxy-5-methylpyridin-2-amine) | Regioisomer | 5.15 min | 1.10 | 3.8 | 1.08 |
| Impurity C (2-Fluoro-6-methoxy-3-methylpyridine) | Starting Material | 7.80 min | 1.66 | 15.2 | 1.02 |
Analysis of Elution Order Causality
The experimental data reveals a highly logical elution order governed by the interplay of LogP (lipophilicity) and hydrogen bonding:
-
Early Elution of Impurity B (RRT 0.52) : The O-demethylation replaces the lipophilic methoxy group with a highly polar hydroxyl group. This introduces a strong hydrogen-bond donor, drastically reducing the molecule's LogP and causing it to elute rapidly in the highly aqueous initial gradient phase.
-
Separation of Regioisomers (Main Peak vs. Impurity A) : The separation of the 3-methyl (Main Peak) and 5-methyl (Impurity A) regioisomers is the most critical test of the method. The methyl group at the 3-position (ortho to the amine) creates steric hindrance, slightly shielding the amine and disrupting the planar hydration shell compared to the unhindered 5-methyl position. Consequently, the 5-methyl isomer (Impurity A) exhibits a slightly higher apparent lipophilicity on the C18 surface, resulting in a later retention time (RRT 1.10).
-
Late Elution of Impurity C (RRT 1.66) : Impurity C lacks the primary amine group entirely, replacing it with a fluorine atom. The removal of the highly polar, protonated amine eliminates the primary source of hydrophilicity. The resulting fluorinated pyridine is highly lipophilic, requiring a high concentration of organic modifier (Acetonitrile) to elute, hence its late retention time.
References
-
Title : HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column Source : SIELC Technologies URL :[Link]
-
Title : HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride Source : Physical Testing and Chemical Analysis Part B: Chemical Analysis (CMES) URL :[Link]
Sources
Certification of 6-Methoxy-3-methylpyridin-2-amine Reference Standards: A Comparative Guide to Elemental Analysis vs. qNMR and HRMS
For researchers and drug development professionals, the integrity of analytical reference standards is the bedrock of downstream pharmacological data. 6-Methoxy-3-methylpyridin-2-amine (Chemical Formula: C₇H₁₀N₂O) is a highly functionalized pyridine derivative frequently utilized as a critical building block in the synthesis of kinase inhibitors and target-specific receptor antagonists.
Because this molecule contains both a basic primary amine and a pyridine nitrogen, it is highly susceptible to protonation, readily forming salts such as hydrochlorides[1], and can absorb atmospheric moisture. When certifying this compound as a primary reference standard, relying solely on traditional High-Performance Liquid Chromatography (HPLC) is scientifically inadequate. Chromatographic techniques often overestimate overall purity because UV detection cannot account for inorganic salts, residual water, or non-chromophoric solvents[2].
This guide objectively compares the performance of Classical Elemental Analysis (CHNS) against modern Quantitative NMR (qNMR) and HPLC-HRMS , detailing the mechanistic causality behind method selection and providing self-validating experimental protocols.
Comparative Performance Analysis
To establish a chemical entity as a quantitative reference standard, orthogonal analytical techniques must be employed to ensure absolute mass balance and structural identity[3].
Table 1: Performance Comparison of Analytical Certification Methods
| Feature / Metric | Elemental Analysis (CHNS) | Quantitative NMR (qNMR) | HPLC-HRMS |
| Primary Function | Macroscopic mass balance & stoichiometry. | Absolute molar purity (Assay). | Trace impurity profiling & structural ID. |
| Specificity | Low: Cannot distinguish structural isomers. | High: Resolves specific functional groups. | High: Separates and identifies analogs. |
| Salt/Hydrate Detection | Excellent: Directly detects variations in C/N ratios. | Moderate: Requires specific solvent/standard setups. | Poor: Salts dissociate in the mobile phase. |
| Reference Dependency | Independent (uses universal calibrants). | Independent (uses unrelated internal standard)[4]. | Dependent (requires identical standard for quantitation). |
| Sample Requirement | 1–3 mg (Destructive) | 5–10 mg (Non-destructive) | < 1 mg (Destructive) |
The Mechanistic Causality of Method Selection
Why Elemental Analysis is Mandatory for Pyridine Derivatives
The free base form of 6-Methoxy-3-methylpyridin-2-amine (CAS: 1260663-81-7) has a theoretical carbon content of 60.85% [5]. However, if the batch has partially converted to its hydrochloride salt (CAS: 2247103-81-5) due to environmental exposure or incomplete neutralization during synthesis, the theoretical carbon content drops drastically to 48.15% [1]. HPLC-UV cannot detect this shift because the chloride counter-ion lacks a chromophore. Elemental analysis acts as a self-validating mass balance check, instantly identifying bulk stoichiometric deviations that chromatography misses.
The Shift Toward qNMR as a Primary Ratio Analytical Method
While CHNS confirms the empirical formula, it cannot confirm structural integrity. Quantitative NMR (qNMR) bridges this gap by functioning as an absolute analytical method. Under strictly controlled relaxation conditions, the integral of an NMR resonance is directly proportional to the number of nuclei generating it[2]. By integrating the distinct methoxy (-OCH₃) protons of 6-Methoxy-3-methylpyridin-2-amine against an unrelated, universally certified internal standard, qNMR delivers absolute molar purity without requiring a pre-existing standard of the target molecule[4].
Visualizing the Orthogonal Certification Workflow
To ensure no single point of analytical failure, the certification of 6-Methoxy-3-methylpyridin-2-amine must follow a multi-tiered, orthogonal testing strategy.
Orthogonal certification workflow for 6-Methoxy-3-methylpyridin-2-amine reference standards.
Self-Validating Experimental Protocols
Protocol A: CHNS Combustion Analysis (Mass Balance)
Causality Check: This protocol ensures complete oxidation of the pyridine ring, which can sometimes resist combustion, leading to artificially low nitrogen readings.
-
Calibration: Calibrate the elemental analyzer using a certified Sulfanilamide standard (C₆H₈N₂O₂S). Sulfanilamide is chosen because its C/N ratio closely mimics highly functionalized amines.
-
Sample Preparation: Accurately weigh 1.500 ± 0.100 mg of 6-Methoxy-3-methylpyridin-2-amine into a combustible tin capsule using a microbalance (resolution: 1 µg). Seal the capsule tightly to exclude atmospheric nitrogen.
-
Flash Combustion: Drop the capsule into a quartz reactor heated to 1000°C in a temporary oxygen-enriched environment. The tin undergoes an exothermic oxidation, pushing the local temperature >1800°C, ensuring the complete breakdown of the robust pyridine ring.
-
Reduction & Detection: Pass the combustion gases (CO₂, H₂O, NOₓ) over a copper reduction column at 600°C to reduce all NOₓ species to N₂. Quantify the gases via Thermal Conductivity Detection (TCD).
Protocol B: qNMR Absolute Purity Determination
Causality Check: The internal standard must not overlap with the analyte's signals[2]. Maleic acid is selected because its singlet (6.26 ppm) sits cleanly between the aromatic pyridine protons (7–8 ppm) and the aliphatic methoxy/methyl protons (2–4 ppm) of the target molecule.
-
Standard Selection: Use NIST-traceable Maleic Acid as the internal calibrant.
-
Sample Preparation: Co-weigh approximately 10.0 mg of 6-Methoxy-3-methylpyridin-2-amine and 5.0 mg of Maleic Acid directly into a glass vial. Record exact masses to 5 decimal places. Dissolve completely in 600 µL of anhydrous DMSO-d₆.
-
Acquisition Parameters: Acquire the ¹H NMR spectrum at 500 MHz using a 90° excitation pulse. Critical Step: Set the relaxation delay (D1) to 60 seconds. Because qNMR relies on absolute integration, a D1 of at least 5×T₁ (longitudinal relaxation time) is required to prevent signal saturation and integration errors.
-
Data Processing: Apply rigorous phase and baseline corrections. Integrate the Maleic acid singlet (6.26 ppm, 2H) against the methoxy singlet of 6-Methoxy-3-methylpyridin-2-amine (~3.8 ppm, 3H) to calculate absolute molar purity.
Quantitative Data Presentation
Below is a summarized data set for a synthesized batch of 6-Methoxy-3-methylpyridin-2-amine undergoing certification to become a primary reference standard. The combination of EA and qNMR proves the batch is the free base form and meets the >99.0% purity threshold.
Table 2: Batch Certification Results (Lot #26A-01)
| Analytical Technique | Target Metric | Theoretical Value (Free Base) | Actual Result (Lot #26A-01) | Variance | Status |
| CHNS (Carbon) | Mass % | 60.85% | 60.72% | -0.13% | PASS |
| CHNS (Nitrogen) | Mass % | 20.28% | 20.15% | -0.13% | PASS |
| CHNS (Hydrogen) | Mass % | 7.30% | 7.35% | +0.05% | PASS |
| qNMR (Assay) | Molar Purity | 100.0% | 99.4% ± 0.2% | -0.60% | PASS |
| HPLC-HRMS | Chromatographic Area | 100.0% | 99.8% | -0.20% | PASS |
Note: The discrepancy between HPLC-HRMS (99.8%) and qNMR (99.4%) highlights the exact reason qNMR is required; HPLC overestimated the purity by failing to account for 0.4% trace invisible impurities (likely residual moisture or inorganic synthesis salts).
References
-
Choosing Reference Standards for API or Impurity ResolveMass Laboratories Inc. URL:[Link]
-
Quantitative NMR (QNMR) for Assay Analysis Almac Group URL:[Link]
Sources
- 1. 2247103-81-5|6-Methoxy-3-methylpyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. almacgroup.com [almacgroup.com]
- 5. 1260663-81-7|6-Methoxy-3-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
Personal protective equipment for handling 6-Methoxy-3-methylpyridin-2-amine
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory requirements, but as a mechanistic system where every safety protocol directly mitigates a specific physicochemical risk.
6-Methoxy-3-methylpyridin-2-amine (CAS: 1260663-81-7) is a highly functionalized aminopyridine derivative widely utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and CNS-active therapeutics[1][2]. However, the very structural features that make it synthetically valuable—its lipophilicity and electron-rich pyridine ring—also dictate its toxicological profile. Aminopyridines are notorious for rapid dermal absorption and their ability to cross the blood-brain barrier (BBB), where they can act as potassium channel blockers, leading to acute central nervous system (CNS) toxicity[2][3].
This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring that your laboratory practices are grounded in rigorous scientific causality.
Mechanistic Toxicology & Risk Assessment
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the exposure pathways. 6-Methoxy-3-methylpyridin-2-amine presents three primary hazards:
-
Dermal Penetration: The methoxy and methyl groups increase the molecule's lipophilicity compared to unsubstituted aminopyridines, facilitating rapid absorption through the lipid bilayer of the stratum corneum[3].
-
Aerosolization: As a solid powder, electrostatic forces during weighing can generate inhalable particulates[4].
-
Oxidative Degradation: The electron-donating groups make the amine susceptible to oxidation, potentially forming reactive, colored byproducts if left exposed to ambient air and light[5].
Mechanistic pathway of aminopyridine systemic toxicity following dermal or inhalation exposure.
Quantitative PPE Matrix & Specifications
Do not rely on standard laboratory attire. The lipophilic nature of this compound requires specific barrier materials. Below is the quantitative PPE matrix required for handling this chemical.
| PPE Category | Specification / Material | Mechanistic Justification | Replacement Frequency |
| Gloves (Primary) | Nitrile (Minimum thickness: 0.11 mm) | Nitrile provides excellent resistance to non-polar and slightly polar organic bases[3]. | Every 2 hours, or immediately upon contamination. |
| Gloves (Secondary) | Neoprene or Heavy-duty Nitrile | Double-gloving is mandatory. The outer glove acts as a sacrificial layer against micro-abrasions during mechanical handling. | Outer glove: After each distinct operational step. |
| Eye Protection | Chemical Safety Goggles (EN166 / ANSI Z87.1) | Aminopyridines cause severe ocular irritation. Standard safety glasses lack orbital seals, allowing aerosolized dust ingress[6]. | N/A (Decontaminate after use). |
| Body Protection | Tyvek® sleeves over a flame-retardant lab coat | Prevents particulate accumulation on porous cotton fabrics, which can lead to delayed dermal exposure[7]. | Discard sleeves daily; launder coat weekly. |
| Respiratory | N95/P100 Particulate Respirator (EN 143) | Required only if handling outside a certified fume hood (not recommended) or during spill cleanup[4]. | Discard after single use. |
Operational Workflows: Step-by-Step Methodologies
Every protocol must be a self-validating system. This means incorporating verification steps (e.g., checking airflow) before proceeding to the next action.
Protocol A: Pre-Weighing and Transfer Setup
Objective: Prevent electrostatic aerosolization and ensure environmental containment.
-
Validate Containment: Turn on the chemical fume hood. Self-Validation Step: Verify the digital airflow monitor reads a face velocity between 80–100 feet per minute (fpm) . Do not proceed if the alarm is sounding[4].
-
Static Mitigation: Wipe the analytical balance and the immediate hood surface with a static-dissipative wipe. Aminopyridine powders are prone to static cling, which causes erratic balance readings and airborne dust.
-
Don PPE: Apply the double-glove system. Ensure the lab coat cuffs are tucked inside the inner glove, and the outer glove goes over the Tyvek sleeve.
-
Weighing: Use a grounded, anti-static micro-spatula. Weigh the 6-Methoxy-3-methylpyridin-2-amine directly into a tared, sealable reaction vial rather than open weigh paper.
-
Inert Atmosphere Sealing: Because the compound degrades under oxidative conditions, flush the headspace of the reaction vial with dry Nitrogen or Argon gas before sealing[5].
Protocol B: Emergency Spill Response
Objective: Neutralize and contain without generating secondary aerosols.
-
Isolate: Evacuate personnel from the immediate area. If the spill is outside the hood, don a P100 respirator[6].
-
Suppress Dust: Do not sweep dry powder. Lightly mist the spilled solid with a 5% isopropanol/water solution to agglomerate the particulates.
-
Absorb and Collect: Use damp, absorbent pads to collect the agglomerated material. Place all pads and the outer layer of your contaminated gloves into a primary hazardous waste bag.
-
Chemical Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 1% acetic acid) to protonate any residual amine, rendering it water-soluble, followed by a thorough wipe with soapy water[7].
Standard operating procedure (SOP) workflow for handling 6-Methoxy-3-methylpyridin-2-amine safely.
Waste Disposal & Lifecycle Management
Aminopyridines are highly toxic to aquatic life and possess long-lasting environmental effects[8]. Improper disposal down the sink is a severe regulatory and environmental violation.
Step-by-Step Disposal Plan:
-
Segregation: 6-Methoxy-3-methylpyridin-2-amine waste must be classified as Toxic Organic Waste . Do not mix it with strong oxidizing agents (e.g., nitric acid waste, peroxides), as the electron-rich pyridine ring can undergo violent exothermic oxidation[4][8].
-
Solid Waste: Contaminated spatulas, weigh boats, and PPE (outer gloves, Tyvek sleeves) must be placed in a puncture-resistant, sealable biohazard/chemical waste bin lined with a heavy-duty polyethylene bag.
-
Liquid Waste: Aqueous washings (from decontamination) and organic solvent filtrates containing the compound must be collected in a clearly labeled, high-density polyethylene (HDPE) carboy.
-
Labeling & Manifesting: Label the container explicitly with "Contains Toxic Aminopyridine Derivatives (CAS: 1260663-81-7) - Target Organ Hazard: CNS."
-
Final Destruction: Transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration, which safely breaks down the compound into nitrogen oxides (
), carbon dioxide, and water[8].
References
- Google Patents. (n.d.). TWI232215B - Substituted arylpyrazines (Aminopyridine CNS Toxicity Profiling).
Sources
- 1. 1260663-81-7|6-Methoxy-3-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. TWI232215B - Substituted arylpyrazines - Google Patents [patents.google.com]
- 3. abdurrahmanince.net [abdurrahmanince.net]
- 4. fishersci.com [fishersci.com]
- 5. 17920-35-3|2-Amino-6-methoxypyridine|BLD Pharm [bldpharm.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
